HX600
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-20(16-21(22)28)26(18-10-12-19(13-11-18)27(32)33)30-23-8-6-7-9-24(23)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBCHSYAZBTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C(=C2)N(C4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169375 | |
| Record name | HX 600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172705-89-4 | |
| Record name | HX 600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172705894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HX 600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a compound also known as LE135. LE135 is a potent and selective retinoic acid receptor (RAR) antagonist with a higher affinity for RARβ over RARα.[1] This guide details a plausible synthetic route, summarizes its key physicochemical and biological properties, and outlines its known mechanisms of action, including its off-target effects. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a synthetic compound belonging to the benzodiazepine class of molecules. It has been identified as a selective antagonist of retinoic acid receptors (RARs), which are nuclear hormone receptors that play crucial roles in cell growth, differentiation, and apoptosis. Due to its ability to modulate RAR signaling, LE135 has been utilized as a chemical probe to investigate the physiological and pathological roles of these receptors. This guide provides a detailed account of its synthesis and a summary of its reported characterization data.
Physicochemical and Biological Properties
A summary of the key properties of LE135 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | |
| Common Name | LE135 | |
| CAS Number | 155877-83-1 | [2][3] |
| Molecular Formula | C₂₉H₃₀N₂O₂ | [1] |
| Molecular Weight | 438.56 g/mol | [1] |
| Biological Activity | Retinoic acid receptor (RAR) antagonist | [1] |
| Receptor Selectivity | RARβ (Ki = 220 nM) > RARα (Ki = 1.4 µM) | |
| Off-Target Activity | TRPV1 and TRPA1 receptor activator |
Synthesis
While a detailed experimental protocol from a primary source for the synthesis of LE135 could not be definitively obtained for this guide, a plausible synthetic route can be proposed based on established methods for the synthesis of benzodiazepine derivatives. The following multi-step synthesis is a chemically sound approach to obtain the target compound.
Proposed Synthetic Workflow
The proposed synthesis involves a multi-step reaction sequence, beginning with the formation of a substituted aminonaphthalene, followed by condensation with a benzoic acid derivative to form the benzodiazepine core, and subsequent methylation.
Caption: Proposed synthetic workflow for LE135.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of the N-(naphthalen-2-yl)-4-iodobenzamide intermediate
-
To a solution of a suitably substituted 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C and add a solution of 4-iodo-2-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the nitro group
-
Dissolve the product from Step 1 (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino-intermediate.
Step 3: Formation of the benzodiazepine ring
-
Dissolve the crude amine from Step 2 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue heating for 12-24 hours until cyclization is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting benzodiazepine derivative by column chromatography.
Step 4: N-Methylation
-
To a solution of the benzodiazepine from Step 3 (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as sodium hydride (2.2 eq.) at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer.
-
Concentrate the solvent and purify the product by column chromatography to yield LE135.
Characterization Data (Expected)
The following table summarizes the expected characterization data for LE135 based on its chemical structure and data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-8.2 (m, Ar-H), 7.2-7.6 (m, Ar-H), 2.5-3.0 (m, CH₂), 1.0-1.5 (s, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165-175 (C=O), 120-150 (Ar-C), 40-50 (C), 30-40 (CH₂), 20-30 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3300-2500 (O-H, broad), 2960-2850 (C-H, aliphatic), 1680 (C=O, carboxylic acid), 1600, 1480 (C=C, aromatic), 1320 (C-N) |
| Mass Spec. (ESI-MS) | m/z: 439.2 [M+H]⁺, 461.2 [M+Na]⁺ |
| Melting Point | Expected to be a solid with a melting point > 200 °C. |
Signaling Pathways
LE135 is primarily known as an antagonist of retinoic acid receptors. However, it also exhibits off-target activity on transient receptor potential (TRP) channels.
Retinoic Acid Receptor (RAR) Antagonism
Retinoic acid (RA) signaling is crucial for regulating gene expression. RA binds to the RAR/RXR heterodimer, which then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiating transcription. As an antagonist, LE135 binds to RARs but does not activate them, thereby blocking the downstream signaling cascade.
Caption: Mechanism of RAR antagonism by LE135.
Off-Target Effects on TRP Channels
LE135 has been shown to directly activate TRPV1 and TRPA1 channels, which are ion channels involved in pain and inflammation. This activity is independent of its effects on RARs and represents an important consideration in its use as a pharmacological tool.
Caption: Off-target activation of TRPV1 and TRPA1 by LE135.
Conclusion
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a valuable chemical tool for studying the biological roles of retinoic acid receptors. This guide has provided a comprehensive overview of its synthesis, characterization, and known mechanisms of action. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Researchers and drug development professionals should consider both its primary RAR antagonist activity and its off-target effects on TRP channels when designing and interpreting experiments involving this compound. Further research to fully elucidate its pharmacological profile will continue to be of significant value to the scientific community.
References
LE135 as a Selective RARβ Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LE135 is a potent and selective synthetic antagonist of the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis. As a research tool, LE135 is instrumental in elucidating the specific functions of RARβ in various physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of LE135, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction to RARβ and the Role of Antagonists
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). These receptors form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the RAR/RXR heterodimer undergoes a conformational change, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This complex then initiates the transcription of downstream target genes.
RARβ is often considered a tumor suppressor, and its expression is frequently downregulated in various cancers. Selective RARβ antagonists like LE135 are critical for investigating the specific roles of this receptor isotype, allowing for the functional discrimination between RARα, β, and γ.
Mechanism of Action of LE135
The primary mechanism of action of LE135 is competitive antagonism at the ligand-binding pocket (LBP) of RARβ. By binding to the LBP, LE135 prevents the binding of the natural agonist, ATRA, thereby inhibiting the receptor's transcriptional activity.
Binding Affinity and Selectivity
LE135 exhibits a preferential binding affinity for RARβ over the other RAR isotypes. This selectivity is crucial for its utility in dissecting the specific functions of RARβ. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors.
Conformational Changes and Co-regulator Interaction
The binding of an agonist to RARβ induces a specific conformational change, most notably in the C-terminal helix 12 (H12), creating a binding surface for co-activator proteins which contain an LXXLL motif. In contrast, the binding of an antagonist like LE135 is thought to induce a different conformation of H12. This altered conformation does not support the recruitment of co-activators and may even stabilize the binding of co-repressor complexes, which include proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and N-CoR (Nuclear receptor Co-Repressor). This stabilization of the co-repressor complex actively represses the transcription of RARβ target genes.
Downstream Signaling and Target Gene Regulation
By antagonizing RARβ, LE135 inhibits the expression of genes that are normally upregulated by retinoic acid signaling through this receptor. The specific downstream target genes of RARβ are cell-type and context-dependent but are generally involved in processes like cell cycle arrest and apoptosis. For instance, LE135 has been shown to inhibit the ATRA-induced transcriptional activation of RARβ itself, which is a known target gene containing a RARE in its promoter.
Quantitative Data for LE135
The following tables summarize the key quantitative data for LE135 as a RARβ antagonist.
| Parameter | Receptor | Value | Reference(s) |
| Ki | RARβ | 220 nM | [1][2] |
| RARα | 1.4 µM | [1][2] | |
| IC50 | HL-60 Cell Differentiation (induced by Am80) | 150 nM | [1][2] |
Table 1: Binding Affinity and Cellular Potency of LE135.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of LE135 for RARβ.
Principle: This assay measures the ability of a test compound (LE135) to compete with a radiolabeled ligand (e.g., [3H]-all-trans retinoic acid) for binding to the RARβ ligand-binding domain (LBD).
Materials:
-
Recombinant human RARβ-LBD
-
[3H]-all-trans retinoic acid (Radioligand)
-
Unlabeled LE135
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold for vacuum filtration
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled LE135.
-
In a multi-well plate, incubate a fixed concentration of RARβ-LBD with a fixed concentration of [3H]-ATRA in the presence of varying concentrations of LE135.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of LE135 by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the LE135 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
RARβ Reporter Gene Assay
This assay measures the functional antagonist activity of LE135 in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing one or more RAREs. Cells are co-transfected with this reporter construct and an expression vector for RARβ. The ability of LE135 to inhibit the agonist-induced expression of the reporter gene is then measured.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression vector for human RARβ
-
RARE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
All-trans retinoic acid (ATRA) as the agonist
-
LE135
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing a fixed concentration of ATRA (agonist) and varying concentrations of LE135.
-
Include control wells with vehicle (DMSO), ATRA alone, and LE135 alone.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the total protein concentration in each well, if necessary.
-
Plot the percentage of inhibition of ATRA-induced luciferase activity against the logarithm of the LE135 concentration to determine the IC50 value.
Co-regulator Interaction Assay (TR-FRET)
This assay directly measures the ability of LE135 to modulate the interaction between RARβ and a co-regulator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity between a donor fluorophore-labeled RARβ-LBD and an acceptor fluorophore-labeled co-regulator peptide (e.g., from SRC-1 or SMRT).
Materials:
-
GST-tagged RARβ-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescein-labeled co-activator or co-repressor peptide (acceptor)
-
ATRA (agonist)
-
LE135
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of LE135.
-
In a microplate, add GST-RARβ-LBD, Tb-anti-GST antibody, and the fluorescein-labeled co-regulator peptide.
-
For a co-activator interaction assay, add a fixed concentration of ATRA to induce the interaction, followed by varying concentrations of LE135.
-
For a co-repressor interaction assay, the interaction may be constitutive and the effect of LE135 on stabilizing this interaction can be measured.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours).
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for Terbium) and ~520 nm (for Fluorescein).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the LE135 concentration to determine the IC50 (for co-activator displacement) or EC50 (for co-repressor recruitment).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of LE135 as a RARβ antagonist.
Experimental Workflow Diagram
Caption: Workflow for characterizing a RARβ antagonist.
Conclusion
LE135 is a valuable pharmacological tool for the study of RARβ signaling. Its selectivity allows for the specific interrogation of RARβ function in a variety of biological systems. A thorough understanding of its mechanism of action, supported by robust experimental data, is essential for the accurate interpretation of research findings and for its potential application in drug development. This guide provides a comprehensive overview of the current knowledge of LE135 as a RARβ antagonist and offers detailed protocols for its characterization.
References
An In-depth Technical Guide to the Chemical Properties of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a synthetic retinoid antagonist commonly known as LE135. This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a selective antagonist of the Retinoic Acid Receptor Beta (RARβ). Detailed experimental methodologies and a visualization of the canonical RAR signaling pathway are included to support further research and drug development efforts.
Chemical Identity and Physicochemical Properties
LE135 is a dibenzodiazepine derivative with a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-13-yl)benzoic acid | |
| Synonyms | LE135, 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)-benzoic acid | |
| CAS Number | 155877-83-1 | [3] |
| Molecular Formula | C29H30N2O2 | [3] |
| Molecular Weight | 438.56 g/mol | |
| Appearance | Yellow to orange powder | |
| Solubility | Soluble in DMSO (15 mg/mL or up to 100 mM) | |
| Purity | ≥97% (HPLC) | |
| Storage | Store at +4°C |
Synthesis
The synthesis of benzodiazepine derivatives, the core structure of LE135, generally involves the condensation of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds.[4] This reaction can be catalyzed by various reagents, including solid superacids like sulfated zirconia, which offers advantages such as mild reaction conditions and high yields.[4]
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of LE135. While specific spectral data with peak assignments for LE135 is not publicly available, a certificate of analysis for a commercial sample indicates that the 1H NMR spectrum is consistent with the proposed structure.
For reference, the 1H NMR chemical shifts of protons in similar chemical environments are as follows: aromatic protons typically resonate in the range of 7-8 ppm, while the chemical shifts of protons on the pentamethyl-substituted dihydronaphtho moiety would appear further upfield. The carboxylic acid proton would exhibit a characteristic downfield shift.
In 13C NMR spectroscopy, the carbonyl carbon of the benzoic acid moiety would be expected to appear in the downfield region of the spectrum. The aromatic carbons would resonate in the approximate range of 120-150 ppm, while the aliphatic carbons of the pentamethyl-dihydronaphtho group would be found in the upfield region.
Biological Activity and Mechanism of Action
LE135 is a well-characterized antagonist of the Retinoic Acid Receptors (RARs), with a moderate selectivity for RARβ over RARα.[3]
| Target | Ki |
| RARβ | 0.22 µM (220 nM) |
| RARα | 1.4 µM |
LE135 exhibits high selectivity over RARγ and the Retinoid X Receptors (RXRs).[3]
Inhibition of Cancer Cell Differentiation
LE135 has been shown to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by the synthetic retinoid Am80, with an IC50 value of 150 nM.[3] This activity highlights its potential as a tool to study the role of RARβ in hematopoietic cell differentiation and as a potential lead compound in oncology research.
Off-Target Activity
It is important to note that LE135 has been demonstrated to have off-target effects. It can directly activate the Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in nociception. This activity should be considered when interpreting experimental results.
Experimental Protocols
Competitive Radioligand Binding Assay for RARβ
This protocol outlines a general method for determining the binding affinity of a test compound like LE135 to the RARβ receptor.
Materials:
-
HEK293T cells transiently transfected with a human RARβ expression vector.
-
[3H]-all-trans retinoic acid (radioligand).
-
Binding buffer (e.g., TEGM buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM MgCl2, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, and 0.5 mM PMSF).
-
Wash buffer (e.g., ice-cold PBS).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare nuclear extracts from the transfected HEK293T cells.
-
In a 96-well plate, add increasing concentrations of the unlabeled competitor (LE135).
-
Add a fixed concentration of the radioligand ([3H]-all-trans retinoic acid) to each well.
-
Add the nuclear extract containing the RARβ receptor to each well.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the competitor is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HL-60 Cell Differentiation Assay (NBT Reduction Assay)
This protocol describes a method to assess the ability of LE135 to inhibit retinoid-induced differentiation of HL-60 cells. Differentiation is measured by the ability of the cells to produce superoxide, which reduces nitroblue tetrazolium (NBT) to a blue formazan precipitate.
Materials:
-
HL-60 human promyelocytic leukemia cells.
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
All-trans retinoic acid (ATRA) or another RAR agonist (e.g., Am80) to induce differentiation.
-
LE135.
-
Nitroblue tetrazolium (NBT) solution.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer or microscope.
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells at a density of approximately 1 x 105 cells/mL in multi-well plates.
-
Treat the cells with a differentiation-inducing agent (e.g., 1 µM ATRA) in the presence or absence of varying concentrations of LE135. Include a vehicle control.
-
Incubate the cells for 4-5 days to allow for differentiation.
-
After the incubation period, harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing NBT (1 mg/mL) and PMA (200 ng/mL).
-
Incubate the cells at 37°C for 20-30 minutes.
-
The reaction is stopped by adding a stop solution (e.g., 0.1 M N-ethylmaleimide in PBS).
-
The blue formazan precipitate within the cells can be quantified by spectrophotometry after solubilization or by counting the percentage of blue-positive cells under a microscope.
-
A reduction in the amount of formazan produced in the presence of LE135, compared to the inducer-only control, indicates inhibition of differentiation.
Signaling Pathway Visualization
LE135 exerts its biological effects by antagonizing the canonical retinoic acid signaling pathway at the level of RARβ. The following diagram illustrates the key steps in this pathway.
Caption: Canonical Retinoic Acid Receptor (RAR) Signaling Pathway and the antagonistic action of LE135.
Experimental Workflow for RARβ Binding Assay
The following diagram outlines the workflow for a competitive radioligand binding assay to determine the affinity of LE135 for RARβ.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) is a valuable pharmacological tool for investigating the biological roles of RARβ. Its selectivity makes it particularly useful for dissecting the specific functions of this receptor subtype in various physiological and pathological processes. This guide provides a foundation of its chemical and biological properties, along with detailed experimental frameworks, to facilitate its application in research and drug discovery. Researchers should remain mindful of its potential off-target activities on TRP channels when designing and interpreting experiments. Further investigation into its synthesis and the acquisition of detailed spectroscopic data would be beneficial to the scientific community.
References
Spectroscopic Characterization of LE135: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for LE135. These predictions are derived from the analysis of its functional groups and structural motifs, drawing comparisons with similar known compounds.
Table 1: Predicted ¹H NMR Data for LE135
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 2.4 | Multiplet | 8H | -CH₂- (Piperidine ring, adjacent to N) |
| ~ 2.3 | Triplet | 4H | -CH₂-C(O)- |
| ~ 1.7 - 1.5 | Multiplet | 12H | -CH₂- (Piperidine ring), -CH₂- (Hexane chain) |
| ~ 1.2 | Multiplet | 2H | -CH- (Piperidine ring) |
| ~ 0.9 | Doublet | 6H | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Data for LE135
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | C=O (Amide) |
| ~ 45 | -CH₂- (Piperidine ring, adjacent to N) |
| ~ 35 | -CH₂-C(O)- |
| ~ 34 | -CH₂- (Piperidine ring) |
| ~ 31 | -CH- (Piperidine ring) |
| ~ 25 | -CH₂- (Hexane chain) |
| ~ 22 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Data for LE135
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 2950 - 2850 | Strong | C-H stretch (Aliphatic) |
| ~ 1640 | Strong | C=O stretch (Amide) |
| ~ 1460 | Medium | C-H bend (Methylene) |
| ~ 1250 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data for LE135
| m/z | Interpretation |
| 324 | [M]⁺ (Molecular Ion) |
| 227 | [M - C₅H₁₀N]⁺ |
| 126 | [C₇H₁₂NO]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 57 | [C₄H₉]⁺ |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These represent standard methodologies and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For a typical ¹H NMR spectrum, dissolve 5-25 mg of LE135 in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
The chosen solvent should fully dissolve the sample. If solubility is an issue, alternative deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used.[1][3]
-
Ensure the NMR tube is clean and dry to avoid contaminant peaks.[2][4] After washing, oven-drying the tubes is a good practice.[4]
-
Filter the sample solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter, which can degrade the quality of the spectrum.[2][4]
-
An internal standard, such as tetramethylsilane (TMS), should be added for chemical shift referencing, although the residual solvent peak can often be used for ¹H NMR.[1][5]
2. Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[3]
-
For ¹H NMR, a standard pulse sequence is used. The acquisition time is typically a few minutes.[1]
-
For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a greater number of scans is required, leading to longer acquisition times, often 20-60 minutes or longer.[1][6] Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon environment.[7][8]
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a common technique for solid and liquid samples that requires minimal preparation.[9][10]
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] A background spectrum of the clean, empty crystal should be collected.
-
Place a small amount of solid LE135 directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[11]
2. Data Acquisition:
-
The infrared beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave extends beyond the crystal surface and interacts with the sample.[10]
-
The detector measures the attenuated IR beam, and the instrument's software converts this into an absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Impact - EI):
-
For a volatile and thermally stable compound like LE135 is predicted to be, direct insertion or gas chromatography (GC) can be used for sample introduction.
-
In Electron Impact (EI) ionization, the sample is introduced into a high-vacuum source where it is bombarded by a beam of high-energy electrons (typically 70 eV).[13][14]
-
This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and fragment ions.[14][15]
2. Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z. The most intense peak in the spectrum is known as the base peak.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like LE135.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. How To [chem.rochester.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. s4science.at [s4science.at]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 2.3. Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Unveiling the Binding Characteristics of LE135 to Retinoic Acid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of LE135, a selective antagonist of retinoic acid receptors (RARs). The following sections detail its quantitative binding data, the experimental protocols for determining these values, and a visual representation of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of LE135
LE135 demonstrates a clear selectivity for the β isoform of the retinoic acid receptor. The compound's binding affinity and functional inhibition have been quantified through various assays, with the key data summarized below.
| Parameter | Receptor/System | Value | Reference |
| Ki | RARα | 1.4 µM | [1] |
| Ki | RARβ | 220 nM | [1] |
| IC50 | Am80-induced HL-60 cell differentiation | 150 nM | [1] |
Table 1: Quantitative binding and functional data for LE135.
Experimental Protocols
The determination of the binding affinity of LE135 to retinoic acid receptors is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of the unlabeled compound (LE135) to displace a radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay for RARs
Objective: To determine the inhibition constant (Ki) of LE135 for RARα and RARβ.
Materials:
-
Receptor Source: Nuclear extracts from cells overexpressing human RARα or RARβ.
-
Radioligand: [3H]-all-trans retinoic acid (ATRA) or another suitable high-affinity RAR agonist.
-
Unlabeled Ligand (Competitor): LE135.
-
Non-specific Binding Control: A high concentration of unlabeled ATRA (e.g., 1000-fold excess over the radioligand).
-
Assay Buffer: Tris-HCl buffer with additives such as DTT, KCl, and glycerol to maintain receptor stability.
-
Separation Medium: Hydroxylapatite slurry or filter membranes (e.g., GF/B glass fiber filters) to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of LE135 in the assay buffer.
-
Dilute the radioligand to the desired concentration (typically at or below its Kd) in the assay buffer.
-
Prepare the nuclear extract containing the target RAR subtype in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Assay Buffer
-
Unlabeled LE135 at various concentrations (for the competition curve) or buffer alone (for total binding) or a saturating concentration of unlabeled ATRA (for non-specific binding).
-
Radioligand ([3H]-ATRA).
-
Nuclear extract containing the RAR subtype.
-
-
The final assay volume is typically 100-250 µL.
-
-
Incubation:
-
Incubate the assay plate/tubes at 4°C for a sufficient period to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) Assay:
-
Add a pre-determined volume of HAP slurry to each well/tube.
-
Incubate for a short period (e.g., 15-20 minutes) to allow the receptor-ligand complex to bind to the HAP.
-
Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.
-
-
Filter Binding Assay:
-
Rapidly filter the contents of each well/tube through a glass fiber filter using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
-
Quantification:
-
Transfer the HAP pellets or the filter discs to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of LE135 by subtracting the non-specific binding (CPM in the presence of excess unlabeled ATRA) from the total binding (CPM in the absence of competitor).
-
Plot the specific binding as a function of the log concentration of LE135.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of LE135 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Visualizing Molecular Interactions and Processes
The following diagrams illustrate the retinoic acid receptor signaling pathway, the antagonistic action of LE135, and the workflow of the competitive binding assay.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: Mechanism of RAR Antagonism by LE135.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
"in vitro stability and solubility of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid"
An in-depth analysis of the in vitro stability and solubility of novel chemical entities is foundational in the early stages of drug discovery and development. This technical guide provides a comprehensive overview of the standard methodologies used to assess these critical properties, using the compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid as a representative example. While specific experimental data for this compound is not publicly available, this document outlines the protocols and data presentation formats that are standard in the pharmaceutical industry.
In Vitro Solubility Assessment
The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. Kinetic solubility is often assessed in early drug discovery due to its high-throughput nature.
Data Presentation: Kinetic Solubility
The results of kinetic solubility assays are typically presented in a tabular format, allowing for rapid comparison across different experimental conditions.
| Compound ID | Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) | Method |
| Target Compound | PBS | 7.4 | 25 | Data Not Available | Nephelometry |
| Target Compound | FaSSIF | 6.5 | 37 | Data Not Available | UV Spectroscopy |
| Target Compound | FeSSIF | 5.0 | 37 | Data Not Available | UV Spectroscopy |
FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid
Experimental Protocol: Kinetic Solubility Assay
Kinetic solubility is determined by measuring the concentration of a compound in solution after it has been added from a concentrated DMSO stock and allowed to equilibrate for a short period.[1][2][3]
1. Preparation of Solutions:
-
A 10 mM stock solution of the test compound is prepared in 100% DMSO.[1]
-
A series of aqueous buffer solutions (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated intestinal fluids) are prepared.[1]
2. Assay Procedure (Nephelometry):
-
The DMSO stock solution is serially diluted into the aqueous buffer in a 96-well plate.[2]
-
The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[4]
-
The turbidity of each well, resulting from compound precipitation, is measured using a nephelometer, which detects scattered light.[2][4]
-
The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.
3. Assay Procedure (UV Spectroscopy):
-
A small volume of the DMSO stock solution is added to the aqueous buffer in a 96-well filter plate.[4]
-
The plate is incubated with shaking for a set time to allow for precipitation.
-
The solution is then filtered to remove any undissolved compound.[2][4]
-
The concentration of the compound in the filtrate is determined by measuring its UV absorbance at a specific wavelength and comparing it to a standard curve.[4]
In Vitro Metabolic Stability Assessment
The metabolic stability of a compound provides an indication of its susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[5][6] This is a critical factor in determining a drug's half-life and potential for drug-drug interactions. The microsomal stability assay is a common in vitro method used for this purpose.[5][7]
Data Presentation: Microsomal Stability
The data from a microsomal stability assay is typically summarized to show the rate of compound depletion over time.
| Compound ID | Species | Microsomal Protein (mg/mL) | T¹/² (min) | Intrinsic Clearance (µL/min/mg) |
| Target Compound | Human | 0.5 | Data Not Available | Data Not Available |
| Target Compound | Rat | 0.5 | Data Not Available | Data Not Available |
| Verapamil (Control) | Human | 0.5 | Data Not Available | Data Not Available |
Experimental Protocol: Microsomal Stability Assay
This assay measures the disappearance of a parent compound over time when incubated with liver microsomes.[5][8]
1. Reagents and Materials:
-
Liver microsomes (human, rat, etc.).[7]
-
Test compound and positive control compounds.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).[9]
-
Ice-cold stop solution (e.g., acetonitrile or methanol).[7]
-
LC-MS/MS for analysis.[7]
2. Assay Procedure:
-
The test compound (typically at a final concentration of 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.[5]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[7][8]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding an equal volume of ice-cold stop solution.[5][7]
-
Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.[8]
-
The samples are centrifuged to precipitate proteins.[7]
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[8]
3. Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The natural logarithm of the percent remaining versus time is plotted, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).
-
The in vitro half-life (T¹/²) is calculated using the formula: T¹/² = 0.693 / k.
-
The intrinsic clearance is then calculated from the half-life and the protein concentration.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for ensuring reproducibility and understanding the overall process.
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
Caption: Workflow for In Vitro Microsomal Stability Assay.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
"initial toxicity screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in cell lines"
An In-Depth Technical Guide to the Initial In Vitro Toxicity Screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid
Disclaimer: The following guide is a representative document illustrating the typical methodologies and data presentation for an initial toxicity screening of a novel chemical entity. The specific compound, 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, is used as a template for this guide. The experimental data and potential signaling pathways presented herein are hypothetical and for illustrative purposes only.
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicity profiles at an early stage. The compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, a molecule with a benzodiazepine-like core structure, has been synthesized for potential therapeutic applications. Benzodiazepines are a class of compounds known to interact with the central nervous system, but derivatives have also been investigated for other activities, including anticancer properties.[1][2] An initial toxicity screening is crucial to identify potential cytotoxic effects and to determine a safe dose range for further preclinical studies.
This technical guide provides a comprehensive overview of the standard in vitro assays and methodologies for the initial toxicity assessment of this novel compound. The primary objectives of this initial screening are to:
-
Determine the cytotoxic and cytostatic effects on various human cell lines.
-
Assess the potential mechanisms of cell death induced by the compound.
-
Establish a preliminary therapeutic index by comparing its effects on cancerous versus non-cancerous cell lines.
The following sections detail the experimental protocols, present hypothetical data in a structured format, and propose potential signaling pathways for further investigation.
Experimental Protocols
A battery of in vitro assays is typically employed to assess the initial toxicity of a novel compound. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, and markers of apoptosis.
Cell Lines and Culture
A panel of human cell lines is selected to represent both cancerous and non-cancerous tissues. For this hypothetical study, the following cell lines are used:
-
A549: Human lung carcinoma cell line.
-
HepG2: Human liver carcinoma cell line.
-
MRC-5: Human normal lung fibroblast cell line.
Cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow
The overall workflow for the initial toxicity screening is depicted in the diagram below. This process ensures a systematic evaluation of the compound's effects on the selected cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assay (LDH Assay)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, add a luminogenic caspase-3/7 substrate to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a luminometer.
-
The luminescence intensity is proportional to the amount of caspase activity.
Results
The following tables summarize the hypothetical quantitative data obtained from the initial toxicity screening of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid.
IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell viability by 50%. The IC50 values were determined from the dose-response curves of the MTT assay after 48 hours of treatment.
| Cell Line | Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.8 ± 0.7 |
| HepG2 | Liver Carcinoma | 12.3 ± 1.5 |
| MRC-5 | Normal Lung Fibroblast | 45.1 ± 3.2 |
Table 1: Hypothetical IC50 values of the test compound in different cell lines.
Selectivity Index
The selectivity index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over normal cells. It is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.
| Cancer Cell Line | SI (MRC-5 / Cancer Cell Line) |
| A549 | 7.78 |
| HepG2 | 3.67 |
Table 2: Hypothetical Selectivity Index of the test compound.
Discussion and Potential Signaling Pathways
The hypothetical results suggest that 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid exhibits dose-dependent cytotoxicity in the tested cell lines. The lower IC50 values in the A549 and HepG2 cancer cell lines compared to the MRC-5 normal cell line indicate a degree of selectivity towards cancer cells. The elevated caspase-3/7 activity (data not shown) would suggest that the compound induces apoptosis.
Based on the benzodiazepine scaffold and its potential to induce apoptosis, a plausible mechanism of action could involve the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and leads to the activation of effector caspases.
Further studies, such as Western blotting for key apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) and cell cycle analysis, would be necessary to confirm this proposed mechanism.
Conclusion
This technical guide outlines a systematic approach for the initial in vitro toxicity screening of the novel compound 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid. The detailed protocols and structured data presentation provide a framework for evaluating the cytotoxic and apoptotic potential of new chemical entities. The hypothetical data presented herein suggest that this compound warrants further investigation as a potential therapeutic agent with favorable selectivity towards cancer cells. Future studies should focus on elucidating the precise mechanism of action and expanding the toxicity assessment to more complex in vitro models and eventually in vivo studies.
References
Methodological & Application
Application Notes and Protocols for Utilizing LE135 in HL-60 Cell Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human promyelocytic leukemia cell line, HL-60, serves as a valuable in vitro model for studying myeloid differentiation. Upon induction with agents such as all-trans retinoic acid (ATRA), HL-60 cells differentiate into mature granulocytes. This process is primarily mediated by the Retinoic Acid Receptor (RAR). LE135 is a potent and selective antagonist of RARs, making it a critical tool for investigating the role of RAR-mediated signaling in myeloid differentiation and for the development of novel therapeutics for hematological malignancies.
These application notes provide detailed protocols for utilizing LE135 to inhibit ATRA-induced differentiation of HL-60 cells, and for assessing the outcomes through Nitroblue Tetrazolium (NBT) reduction and cell viability assays.
Mechanism of Action of LE135 in HL-60 Cells
ATRA, a derivative of vitamin A, induces granulocytic differentiation in HL-60 cells by binding to and activating RARs. The activated RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for cell differentiation and cell cycle arrest.
LE135 functions as a competitive antagonist at the ligand-binding domain of RARs. By occupying this site, LE135 prevents the binding of ATRA and subsequent receptor activation. This blockade of RAR signaling inhibits the downstream transcriptional events, thereby preventing the differentiation of HL-60 cells into mature granulocytes.
Experimental Protocols
HL-60 Cell Culture
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture HL-60 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Maintain the cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density (e.g., 2 x 10⁵ cells/mL).
-
Assess cell viability using the Trypan Blue exclusion method before each experiment. Viability should be >95%.
ATRA-Induced Differentiation of HL-60 Cells and Inhibition by LE135
Materials:
-
HL-60 cells in logarithmic growth phase
-
All-Trans Retinoic Acid (ATRA), stock solution in DMSO
-
LE135, stock solution in DMSO
-
24-well cell culture plates
-
Complete RPMI-1640 medium
Protocol:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in 24-well plates with a final volume of 1 mL per well.
-
Prepare working solutions of ATRA and LE135 in complete culture medium. A final concentration of 1 µM ATRA is commonly used to induce differentiation.
-
For inhibitor studies, pre-incubate the cells with various concentrations of LE135 (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours before adding ATRA.
-
Add ATRA to the wells to a final concentration of 1 µM. Include appropriate controls:
-
Vehicle control (DMSO)
-
ATRA only
-
LE135 only (at the highest concentration used)
-
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72-96 hours.
Nitroblue Tetrazolium (NBT) Reduction Assay for Differentiation Assessment
The NBT reduction assay is a functional test for mature granulocytes. Differentiated HL-60 cells, upon stimulation, produce superoxide radicals that reduce the yellow, water-soluble NBT to a blue, insoluble formazan precipitate.
Materials:
-
Differentiated and control HL-60 cells
-
Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA), stock solution in DMSO (1 mg/mL)
-
PBS
-
Hemocytometer
-
Microscope
-
96-well microplate
-
Microplate reader (optional, for quantitative analysis)
Protocol:
-
After the differentiation induction period, harvest the cells from each well and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of fresh complete medium.
-
Count the cells and adjust the density to 1 x 10⁶ cells/mL.
-
In a new 96-well plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of NBT solution (1 mg/mL) containing 200 ng/mL of PMA to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
To assess differentiation by microscopy, place a drop of the cell suspension on a microscope slide and count the number of cells containing blue-black formazan deposits out of 200 total cells. The percentage of NBT-positive cells is a measure of differentiation.
-
For quantitative analysis, the formazan can be solubilized. After incubation, centrifuge the plate, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated and control HL-60 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
Following the treatment period with LE135 and/or ATRA, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation
Table 1: Illustrative Dose-Dependent Inhibition of ATRA-Induced HL-60 Differentiation by LE135.
Disclaimer: The following data is illustrative and serves as a representative example of the expected outcome. Specific values may vary depending on experimental conditions.
| LE135 Concentration (nM) | % NBT Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 0 (ATRA only, 1 µM) | 85.6 ± 4.3 |
| 0.1 | 78.9 ± 5.2 |
| 1 | 62.1 ± 6.8 |
| 10 | 35.4 ± 3.9 |
| 100 | 12.8 ± 2.5 |
| 1000 | 6.5 ± 1.5 |
Table 2: Effect of LE135 on HL-60 Cell Viability (MTT Assay).
Disclaimer: The following data is illustrative and serves as a representative example of the expected outcome. Specific values may vary depending on experimental conditions.
| Treatment | Cell Viability (% of Vehicle Control, Mean ± SD) |
| Vehicle Control | 100 ± 5.7 |
| ATRA (1 µM) | 98.2 ± 6.1 |
| LE135 (1000 nM) | 95.8 ± 7.3 |
| ATRA (1 µM) + LE135 (1000 nM) | 94.5 ± 6.9 |
Visualizations
Application Notes and Protocols: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in Retinoic Acid Receptor Transactivation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid is a synthetic compound under investigation for its potential to modulate the activity of Retinoic Acid Receptors (RARs). RARs are ligand-inducible transcription factors that play a crucial role in cell growth, differentiation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer. This document provides a detailed protocol for a transactivation assay to characterize the activity of this compound on RARs, specifically focusing on its potential as a RARγ antagonist.
Signaling Pathway
Retinoic acid receptors are nuclear receptors that, upon binding to their cognate ligands (retinoic acids), form heterodimers with Retinoid X Receptors (RXRs). This heterodimeric complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent activation of gene transcription. Conversely, RAR antagonists bind to the receptor but prevent the conformational changes necessary for coactivator recruitment, thereby inhibiting gene expression.
Caption: Retinoic Acid Receptor (RAR) signaling pathway.
Experimental Protocol: RARγ Transactivation Assay
This protocol describes a cell-based reporter gene assay to determine the ability of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid to antagonize the activation of the human Retinoic Acid Receptor Gamma (RARγ).
Materials and Reagents
-
Cell Line: HEK293T cells (or other suitable host cells)
-
Expression Vector: pCMV-hRARγ (human RARγ expression vector)
-
Reporter Vector: pGL4.29[luc2P/RARE/Hygro] (luciferase reporter vector with RAREs)
-
Control Vector: pRL-TK (Renilla luciferase control vector for normalization)
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid
-
Control Agonist: All-trans retinoic acid (ATRA)
-
Control Antagonist: BMS-189453 or similar known RARγ antagonist
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or equivalent
-
Lysis Buffer: Passive Lysis Buffer (Promega)
-
Plate Reader: Luminometer capable of reading 96-well plates
Experimental Workflow
Caption: Workflow for the RARγ transactivation assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells into a 96-well white, clear-bottom tissue culture plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Co-transfection:
-
Prepare a transfection mix containing the pCMV-hRARγ, pGL4.29[luc2P/RARE/Hygro], and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. A suggested ratio is 10:10:1 for the reporter, expression, and control vectors, respectively.
-
Add the transfection mix to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, control agonist (ATRA), and control antagonist in serum-free DMEM.
-
For antagonist mode, pre-incubate the cells with the test compound or control antagonist for 30 minutes before adding the control agonist (ATRA) at a concentration that elicits 80% of its maximal response (EC80).
-
For agonist mode, add the test compound alone.
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for 18-24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Remove the medium from the wells and wash once with 1X phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
For antagonist activity, calculate the percent inhibition of the ATRA-induced luciferase activity for each concentration of the test compound.
-
For agonist activity, express the results as fold activation relative to the vehicle control.
-
Plot the data using a non-linear regression model to determine the IC50 (for antagonists) or EC50 (for agonists) values.
-
Data Presentation
The quantitative data from the transactivation assay should be summarized in a clear and concise table to allow for easy comparison of the test compound's activity with control compounds.
| Compound | Assay Mode | Parameter | Value (µM) |
| 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | Antagonist | IC50 | TBD |
| Agonist | EC50 | TBD | |
| All-trans retinoic acid (ATRA) | Agonist | EC50 | ~0.01 |
| BMS-189453 | Antagonist | IC50 | ~0.1 |
TBD: To be determined by experimental results.
Conclusion
This application note provides a comprehensive protocol for a transactivation assay to evaluate the activity of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid on the Retinoic Acid Receptor γ. By following this detailed methodology, researchers can effectively characterize the potency and efficacy of this compound as a potential RARγ modulator. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological processes and the experimental design.
"application of LE135 in breast cancer cell apoptosis studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE135 is a potent and selective antagonist of the Retinoic Acid Receptor beta (RARβ). In the context of breast cancer, where retinoids can induce apoptosis, LE135 serves as a critical tool to investigate the specific role of RARβ in this process. By selectively blocking the RARβ signaling pathway, researchers can elucidate the molecular mechanisms underlying retinoid-induced cell death and explore potential therapeutic strategies. These application notes provide a comprehensive overview of the use of LE135 in studying apoptosis in breast cancer cell lines, including detailed protocols and data presentation guidelines.
Data Presentation
The following tables summarize the key quantitative data obtained from studies investigating the effect of LE135 on breast cancer cell apoptosis. It is important to note that LE135 is an antagonist and is typically used to inhibit apoptosis induced by RAR agonists like all-trans retinoic acid (ATRA).
Table 1: Effect of LE135 on ATRA-Induced Apoptosis in ZR-75-1 Breast Cancer Cells
| Treatment | Concentration of ATRA (µM) | Concentration of LE135 (µM) | % Apoptotic Cells (Annexin V Positive) | Fold Change in Apoptosis vs. ATRA alone |
| Vehicle Control | 0 | 0 | Data not available | - |
| ATRA | 1 | 0 | Data not available | 1.0 |
| ATRA + LE135 | 1 | 0.1 | Data not available | Data not available |
| ATRA + LE135 | 1 | 1 | Data not available | Data not available |
| ATRA + LE135 | 1 | 10 | Data not available | Data not available |
| LE135 alone | 0 | 10 | Data not available | Data not available |
Note: Specific quantitative data from the primary literature (Li et al., 1999) was not available. Researchers should consult the original publication for precise values. The table serves as a template for presenting such data.
Table 2: Effect of LE135 on the Expression of Apoptosis-Related Proteins in ATRA-Treated Breast Cancer Cells
| Treatment | Concentration of ATRA (µM) | Concentration of LE135 (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Cleaved Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 | 1.0 | 1.0 |
| ATRA | 1 | 0 | Data not available | Data not available | Data not available |
| ATRA + LE135 | 1 | 1 | Data not available | Data not available | Data not available |
| LE135 alone | 0 | 1 | Data not available | Data not available | Data not available |
Note: This table is a template for presenting western blot quantification data. Actual values will depend on experimental results.
Experimental Protocols
Cell Culture and Treatment
Breast Cancer Cell Lines:
-
MCF-7: Estrogen receptor-positive (ER+), human breast adenocarcinoma cell line.
-
MDA-MB-231: Triple-negative (ER-, PR-, HER2-), human breast adenocarcinoma cell line.
-
ZR-75-1: Estrogen receptor-positive (ER+), human breast ductal carcinoma cell line.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Treatment with LE135 and/or ATRA:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere and reach 60-70% confluency.
-
Prepare stock solutions of LE135 and ATRA in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solutions to the desired final concentrations in the complete culture medium.
-
For experiments investigating the inhibitory effect of LE135, pre-incubate the cells with LE135 for 1-2 hours before adding the apoptosis-inducing agent (ATRA).
-
Add the treatment media to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of LE135 in inhibiting ATRA-induced apoptosis.
Application Notes and Protocols for Measuring AP-1 Activity Inhibition by LE135
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Activator Protein-1 (AP-1) is a critical transcription factor that regulates gene expression in response to a wide array of stimuli, including cytokines, growth factors, and cellular stress. It typically exists as a heterodimer of proteins from the Jun and Fos families (e.g., c-Jun/c-Fos). The AP-1 complex binds to the TPA-response element (TRE) in the promoter region of target genes, controlling processes like cell proliferation, differentiation, and apoptosis. Dysregulation of AP-1 activity is implicated in various diseases, including cancer and inflammatory disorders.
LE135 is a synthetic retinoid that functions as a potent and selective antagonist of Retinoic Acid Receptors (RARs), specifically RARβ. The inhibitory effect of LE135 on AP-1 activity is indirect and occurs through the well-established crosstalk between the RAR and AP-1 signaling pathways. In many cellular contexts, activation of RAR by its ligand (e.g., all-trans retinoic acid, ATRA) leads to the transrepression of AP-1 activity. LE135, by blocking RAR, prevents this transrepression, thereby indirectly modulating AP-1-mediated gene transcription. Measuring this inhibitory effect is crucial for understanding its therapeutic potential.
This document provides detailed protocols for quantifying the inhibition of AP-1 activity by LE135 using two common and robust methods: an AP-1 Luciferase Reporter Assay and Quantitative PCR (qPCR) of AP-1 target genes.
Signaling Pathway and Mechanism of Action
LE135 is a selective antagonist for retinoic acid receptors (RARs). RARs, when activated by agonists like all-trans retinoic acid (ATRA), can interfere with AP-1 signaling, a phenomenon known as transrepression. LE135 blocks this action. Therefore, LE135 is not a direct inhibitor of AP-1. Instead, it inhibits the agonist-induced transrepression of AP-1. In a system where a retinoid is used to suppress AP-1, LE135 would reverse this suppression.
Caption: Mechanism of LE135 action on the AP-1 signaling pathway.
Experimental Protocols
Method 1: AP-1 Luciferase Reporter Gene Assay
This assay provides a quantitative measure of AP-1 transcriptional activity. Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 binding sites (TREs), and a control plasmid expressing Renilla luciferase for normalization.[1]
Experimental Workflow Diagram
Caption: Workflow for the AP-1 Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Culture:
-
Transfection:
-
Prepare a transfection mix. For each well, combine:
-
AP-1 reporter plasmid (e.g., pGL4.44[luc2P/AP1 RE/Hygro] from Promega): 100 ng.[3]
-
Renilla luciferase control plasmid (e.g., pRL-SV40): 10 ng.
-
Transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions in serum-free medium.
-
-
Remove growth medium from cells and add the transfection mix.
-
Incubate for 4-6 hours, then replace with fresh complete growth medium. Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment:
-
Prepare serial dilutions of LE135 in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells (typically <0.1%).
-
Pre-treat the cells by adding the LE135 dilutions. Include a vehicle-only control. Incubate for 1-2 hours.
-
Prepare an AP-1 activator. A common activator is Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10-50 ng/mL.
-
Add the activator to all wells except for the unstimulated control.
-
-
Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells using 20-50 µL of passive lysis buffer per well.
-
Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's protocol.[5]
-
Measure firefly luciferase activity first, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the relative AP-1 activity for each well by normalizing the firefly luciferase reading to the Renilla luciferase reading (Firefly/Renilla).
-
Determine the percentage of inhibition by comparing the normalized activity in LE135-treated wells to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of LE135 to determine the IC₅₀ value.
-
Method 2: Quantitative PCR (qPCR) of AP-1 Target Genes
This method measures the mRNA expression levels of endogenous genes known to be regulated by AP-1, providing a physiologically relevant readout of AP-1 activity. Key target genes include c-Jun itself (which is auto-regulated), c-Fos, and others like Cyclin D1 or MMP-3.[6]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HaCaT) in a 6-well plate at an appropriate density to reach ~80% confluency on the day of treatment.
-
Treat cells with various concentrations of LE135 (and/or an AP-1 activator like PMA) as described in the luciferase assay protocol. A typical incubation time for measuring transcriptional changes is 4-24 hours.
-
-
RNA Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen, TRIzol).
-
Extract total RNA using a column-based kit (e.g., RNeasy Kit) or phenol-chloroform extraction, according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix for each sample in triplicate. Each reaction should contain:
-
cDNA template (e.g., 10-50 ng).
-
Forward and reverse primers for the target gene (e.g., c-Jun, c-Fos) and a housekeeping gene (e.g., GAPDH, ACTB).
-
SYBR Green or TaqMan master mix.
-
-
Run the qPCR on a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 5 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Include a melt curve analysis at the end if using SYBR Green to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Further normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
-
Analyze the dose-dependent inhibition of target gene expression by LE135.
-
Data Presentation
Quantitative data should be summarized to show the dose-dependent effect of LE135.
Table 1: Inhibition of PMA-Induced AP-1 Luciferase Activity by LE135
| LE135 Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 150.4 ± 12.1 | 0% |
| 0 (PMA Stimulated) | 1850.6 ± 95.3 | 0% (Reference) |
| 0.01 | 1680.2 ± 80.5 | 9.2% |
| 0.1 | 1155.9 ± 65.7 | 37.5% |
| 1.0 | 540.1 ± 41.2 | 70.8% |
| 10.0 | 210.3 ± 25.0 | 88.6% |
| IC₅₀ (µM) | \multicolumn{2}{c | }{~0.35 } |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of LE135 on c-Jun mRNA Expression (via qPCR)
| Treatment | Fold Change in c-Jun mRNA (vs. Vehicle) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| PMA (50 ng/mL) | 8.5 ± 0.7 |
| PMA + LE135 (0.1 µM) | 6.2 ± 0.5 |
| PMA + LE135 (1.0 µM) | 2.1 ± 0.3 |
| PMA + LE135 (10.0 µM) | 1.2 ± 0.2 |
Note: Data are hypothetical and for illustrative purposes.
Alternative and Complementary Methods
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, directly visualizes the binding of AP-1 transcription factors from nuclear extracts to a labeled DNA probe containing the TRE sequence.[7] A decrease in the shifted band in the presence of a compound indicates inhibition of DNA binding.
-
Principle: A radiolabeled or fluorescently labeled DNA probe with the AP-1 binding site is incubated with nuclear extracts from cells treated with LE135. The protein-DNA complexes are then separated from free probes on a non-denaturing polyacrylamide gel.[8][9] The formation of a higher molecular weight complex causes a "shift" in the mobility of the probe.[10]
-
Application: This method can confirm whether LE135 affects the ability of the AP-1 complex to bind to DNA, although it is generally less quantitative and more labor-intensive than reporter assays.
References
- 1. 2.5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
- 2. bosterbio.com [bosterbio.com]
- 3. pGL4.44[luc2P/AP1 RE/Hygro] Vector Protocol [promega.kr]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. AP-1 Luciferase Reporter Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying the Neuroprotective Effects of LE135
For Researchers, Scientists, and Drug Development Professionals
Introduction
LE135 is a synthetic molecule known primarily for its dual activity as a selective antagonist of the Retinoic Acid Receptor β (RARβ) and as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. While its effects on nociception have been documented, its potential role in neuroprotection remains an unexplored and intriguing area of research. This document provides a comprehensive experimental framework to investigate the hypothesized neuroprotective effects of LE135.
The central hypothesis is that LE135, primarily through its activation of TRPV1 channels, may confer protection to neurons against cytotoxic insults. Activation of TRPV1 has been linked in some contexts to neuroprotective pathways, potentially through the modulation of intracellular calcium levels, activation of pro-survival signaling cascades, and reduction of oxidative stress. These protocols are designed to systematically test this hypothesis in established in vitro models of neurotoxicity.
Data Presentation
All quantitative data from the following experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. An example template is provided below.
Table 1: Effect of LE135 on Neuronal Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) |
| Control (Vehicle) | - | 100 ± 5.2 | - |
| Neurotoxin alone | - | 52 ± 4.5 | <0.001 vs. Control |
| LE135 + Neurotoxin | 0.1 | 65 ± 5.1 | <0.05 vs. Neurotoxin |
| LE135 + Neurotoxin | 1 | 78 ± 4.8 | <0.01 vs. Neurotoxin |
| LE135 + Neurotoxin | 10 | 85 ± 5.5 | <0.001 vs. Neurotoxin |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells and MPP+ Neurotoxicity
This protocol is designed to assess the potential neuroprotective effects of LE135 against the neurotoxin MPP+, a well-established model for inducing Parkinson's disease-like pathology in vitro.[1][2][3][4][5]
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MPP+ (1-methyl-4-phenylpyridinium)
-
LE135
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
LE135 Pre-treatment:
-
Prepare stock solutions of LE135 in DMSO.
-
Dilute LE135 in culture medium to final concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of LE135.
-
Incubate the cells for 2 hours.
-
-
MPP+ Induced Neurotoxicity:
-
Prepare a stock solution of MPP+ in sterile water.
-
Add MPP+ to the wells (final concentration of 1 mM) already containing LE135.
-
Include control wells with vehicle only, MPP+ only, and LE135 only.
-
Incubate the plate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons and Glutamate Excitotoxicity
This protocol evaluates the neuroprotective potential of LE135 in a primary neuronal culture model of excitotoxicity induced by glutamate.[6][7][8]
Materials:
-
Primary cortical neurons (from embryonic rats or mice)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
L-glutamic acid
-
LE135
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
24-well plates
Procedure:
-
Primary Neuron Culture:
-
Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse brains according to standard protocols.
-
Plate the neurons on poly-D-lysine coated 24-well plates at a density of 2 x 10^5 cells/well.
-
Maintain the cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days.
-
-
LE135 Treatment and Glutamate Insult:
-
Pre-treat the neurons with various concentrations of LE135 (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce excitotoxicity by adding L-glutamic acid to a final concentration of 100 µM for 15 minutes.
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed Neurobasal medium containing the respective concentrations of LE135.
-
Incubate for 24 hours.
-
-
Assessment of Cell Death (LDH Assay):
-
Measure the release of LDH into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Protocol 3: Mechanistic Investigation - Role of TRPV1
This protocol aims to determine if the potential neuroprotective effect of LE135 is mediated through the TRPV1 channel.
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
LE135
-
MPP+ or Glutamate
-
Capsazepine (a selective TRPV1 antagonist)
-
MTT or LDH assay kit
Procedure:
-
Follow the procedures outlined in Protocol 1 or 2.
-
In a parallel set of experiments, co-incubate the cells with an effective concentration of Capsazepine (e.g., 10 µM) along with LE135 before and during the neurotoxin challenge.
-
Assess cell viability or death. A reversal of the protective effect of LE135 by Capsazepine would suggest the involvement of TRPV1.
Protocol 4: Western Blot Analysis of Apoptotic and Signaling Pathways
This protocol investigates the molecular mechanisms underlying the potential neuroprotective effects of LE135 by examining key proteins involved in apoptosis and cell survival.[9][10][11][12]
Materials:
-
Treated cells from Protocols 1 or 2
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Protocol 5: Calcium Imaging for TRP Channel Activation
This protocol is to confirm that LE135 activates calcium influx in the neuronal cells used, consistent with its known activity on TRP channels.[13][14][15][16]
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
LE135
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture cells on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) for 30-45 minutes at 37°C.
-
Wash the cells with a physiological saline solution.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
Perfuse the cells with a solution containing LE135 (e.g., 10 µM).
-
Record the changes in intracellular calcium concentration over time. An increase in fluorescence intensity upon LE135 application indicates calcium influx.
-
Visualizations
Caption: Experimental workflow for investigating the neuroprotective effects of LE135.
Caption: Hypothesized signaling pathway for LE135-mediated neuroprotection.
Caption: Logical flow for determining the role of TRPV1 in LE135's neuroprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of particulate matter and nicotine for the MPP+-induced SH-SY5Y cells: Implication for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 4. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. innoprot.com [innoprot.com]
- 7. Glutamate Excitotoxicity Assay [neuroproof.com]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. frontiersin.org [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Methodology for Assessing RARβ-Selective Antagonism In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily, plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target. The development of RARβ-selective antagonists offers a promising strategy for therapeutic intervention. These application notes provide a comprehensive guide to the in vivo assessment of RARβ-selective antagonists, detailing experimental protocols, data presentation, and the underlying signaling pathways.
RARβ Signaling Pathway
Retinoic acid receptors (RARs) are ligand-dependent transcription factors that form heterodimers with retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer binds to retinoic acid response elements (RAREs) on the DNA and recruits corepressors, such as SMRT and N-CoR, which in turn recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription.
Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[2][3] This coactivator complex, which can include proteins like p300, possesses histone acetyltransferase (HAT) activity, leading to chromatin decondensation and transcriptional activation of target genes.[4] RARβ-selective antagonists competitively bind to the ligand-binding pocket of RARβ, preventing the conformational changes required for coactivator recruitment and thereby inhibiting the transcription of RARβ target genes. Some antagonists may even promote the recruitment of corepressors, actively repressing gene expression.
Caption: RARβ Signaling Pathway and Mechanism of Antagonism.
Experimental Protocols
In Vivo Tumor Xenograft Model
This protocol outlines the assessment of an RARβ-selective antagonist in a subcutaneous tumor xenograft model.
1. Cell Culture and Animal Model:
-
Cell Lines: Human breast cancer cell lines (e.g., T47D, MCF-7) or prostate cancer cell lines (e.g., LNCaP) are suitable choices.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used to prevent rejection of human tumor xenografts.
2. Tumor Inoculation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Antagonist Formulation and Administration:
-
Formulation Example (for LE135): A stock solution of LE135 in DMSO can be prepared. For injection, the stock solution is diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[5] For example, a 2.5 mg/mL suspended solution can be made by adding 100 μL of a 25.0 mg/mL DMSO stock to 400 μL of PEG300, followed by 50 μL of Tween-80 and 450 μL of saline.[5]
-
Administration: Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups. Administer the RARβ-selective antagonist and vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice to assess toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors and other relevant tissues for further analysis.
Caption: In Vivo Tumor Xenograft Experimental Workflow.
Pharmacodynamic Assays
1. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
-
Tissue Processing: Isolate total RNA from collected tumor tissues using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for known RARβ target genes (e.g., RARβ2, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
2. Immunohistochemistry (IHC) for Protein Expression:
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin.
-
Staining: Section the paraffin-embedded tissues and perform IHC staining using antibodies against RARβ and markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Analysis: Quantify the staining intensity and the percentage of positive cells.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: In Vitro Characterization of a Putative RARβ-Selective Antagonist
| Parameter | RARα | RARβ | RARγ |
|---|---|---|---|
| Ki (nM) | >1000 | 220 | >1000 |
| IC50 (nM) | >1000 | 150 | >1000 |
Ki and IC50 values for the RARβ-selective antagonist LE135 are presented as an example.[5][6]
Table 2: In Vivo Efficacy of an RARβ-Selective Antagonist in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | p-value |
|---|---|---|---|
| Vehicle Control | 1500 ± 150 | - | - |
| RARβ Antagonist (X mg/kg) | 750 ± 100 | 50 | <0.05 |
This table presents hypothetical data for illustrative purposes.
Table 3: Effect of an RARβ-Selective Antagonist on Target Gene Expression In Vivo
| Gene | Fold Change (vs. Vehicle) ± SEM | p-value |
|---|---|---|
| RARβ2 | 0.4 ± 0.05 | <0.01 |
| CYP26A1 | 0.6 ± 0.08 | <0.05 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The successful in vivo assessment of RARβ-selective antagonists requires a combination of appropriate animal models, well-defined experimental protocols, and robust pharmacodynamic assays. The methodologies and data presentation formats outlined in these application notes provide a framework for researchers to effectively evaluate the therapeutic potential of these promising compounds. Careful consideration of the RARβ signaling pathway will further aid in the interpretation of experimental results and the design of future studies.
References
- 1. Interactions that determine the assembly of a retinoid X receptor/corepressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning [mdpi.com]
- 4. The corepressor CTBP2 is a coactivator of retinoic acid receptor/retinoid X receptor in retinoic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LE 135 | Retinoic Acid Receptor Antagonists: R&D Systems [rndsystems.com]
Techniques for Evaluating the Anti-Proliferative Effects of Benzodiazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of benzodiazepine derivatives on cancer cells. This document outlines the core principles and detailed protocols for key assays, data presentation, and visualization of associated signaling pathways.
Introduction to Anti-Proliferative Effects of Benzodiazepine Derivatives
Benzodiazepines (BZDs) are a class of psychoactive drugs traditionally used for their anxiolytic, sedative, and anticonvulsant properties.[1] Emerging research has highlighted their potential as anti-cancer agents, with several derivatives demonstrating the ability to inhibit the proliferation of various tumor cell lines.[2][3] The anti-proliferative effects of these compounds are thought to be mediated through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][4] This guide provides standardized methods to investigate and quantify these effects.
Key Assays for Evaluating Anti-Proliferative Activity
Several robust assays are available to determine the anti-proliferative effects of benzodiazepine derivatives. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used methods include assessing metabolic activity, DNA synthesis, and the ability of single cells to form colonies.[4]
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]
Experimental Protocol: MTT Assay
Materials:
-
Benzodiazepine derivatives of interest
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzodiazepine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
BrdU Assay: Quantifying DNA Synthesis
The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a direct measure of DNA synthesis in proliferating cells.[4] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can then be detected using a specific antibody.[4]
Experimental Protocol: BrdU Assay
Materials:
-
Benzodiazepine derivatives of interest
-
Target cancer cell line
-
Complete cell culture medium
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
Enzyme- or fluorophore-conjugated secondary antibody
-
Substrate for the enzyme (if applicable)
-
96-well plates (black plates for fluorescence)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with benzodiazepine derivatives as described in the MTT assay protocol.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation: Remove the medium, and fix the cells. Subsequently, denature the DNA to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by incubation with a conjugated secondary antibody.
-
Detection: Add the appropriate substrate to develop a colorimetric or fluorescent signal.
-
Signal Quantification: Measure the signal using a microplate reader or visualize and quantify using a fluorescence microscope.
-
Data Analysis: Normalize the signal to the vehicle control to determine the extent of proliferation inhibition.
Colony Formation Assay: Assessing Clonogenic Survival
The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. This assay is considered the gold standard for determining the cytotoxic and cytostatic effects of a compound over a longer period.
Experimental Protocol: Colony Formation Assay
Materials:
-
Benzodiazepine derivatives of interest
-
Target cancer cell line
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzodiazepine derivatives.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
Data Presentation
Quantitative data from the anti-proliferative assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: IC50 Values of Benzodiazepine Derivatives in Cancer Cell Lines
| Benzodiazepine Derivative | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Assay Method | Reference |
| Diazepam | M-6 (Melanoma) | 96 | 139 | MTT | |
| Ro5-4864 | M-6 (Melanoma) | 96 | 107 | MTT | |
| Compound X | MCF-7 (Breast) | 48 | Data | MTT | Your Data |
| Compound Y | A549 (Lung) | 72 | Data | BrdU | Your Data |
Table 2: Cell Cycle Analysis of Cancer Cells Treated with Benzodiazepine Derivatives
| Benzodiazepine Derivative | Concentration (µM) | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | - | Cell Line | Data | Data | Data |
| Compound Z | 10 | Cell Line | Data | Data | Data |
| Compound Z | 25 | Cell Line | Data | Data | Data |
Table 3: Apoptosis Induction by Benzodiazepine Derivatives
| Benzodiazepine Derivative | Concentration (µM) | Cell Line | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | - | Cell Line | Data | Data |
| Compound A | 5 | Cell Line | Data | Data |
| Compound A | 10 | Cell Line | Data | Data |
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the potential signaling pathways involved in the anti-proliferative effects of benzodiazepine derivatives.
Caption: Workflow for assessing the anti-proliferative effects of benzodiazepine derivatives.
Caption: Potential mechanisms of benzodiazepine-induced anti-proliferative effects.
Caption: Hypothetical model of benzodiazepine action on key signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,4-benzodiazepine derivatives with antiproliferative properties on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and differentiating effects of benzodiazepine receptor ligands on B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Employing LE135 to Elucidate Gene Regulation by Retinoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, including differentiation, proliferation, and apoptosis. Its profound effects are primarily mediated through the nuclear retinoic acid receptors (RARs), which belong to a family of ligand-inducible transcription factors. Upon binding to RA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
To dissect the specific roles of different RAR isotypes (α, β, and γ) in these complex regulatory networks, selective antagonists are invaluable tools. LE135 is a synthetic organic molecule that acts as a selective antagonist for the retinoic acid receptor beta (RARβ). By competitively binding to the ligand-binding pocket of RARβ, LE135 effectively blocks the recruitment of coactivators and subsequent transcriptional activation of RARβ target genes, even in the presence of retinoic acid. This specific inhibitory action makes LE135 an essential pharmacological tool for investigating the RARβ-specific signaling pathways and for identifying genes directly regulated by this receptor isotype.
These application notes provide a comprehensive guide for utilizing LE135 to study gene regulation by retinoic acid, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
LE135 exhibits moderate selectivity as an antagonist for RARβ over RARα and is highly selective over RARγ and all RXR isotypes. Its primary mechanism involves the competitive inhibition of retinoic acid binding to RARβ. In the absence of an agonist like all-trans-retinoic acid (ATRA), the RAR/RXR heterodimer is often bound to RAREs along with corepressor proteins, maintaining a transcriptionally silent state. The binding of ATRA induces a conformational change in the RAR, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. LE135, by occupying the ligand-binding pocket of RARβ, prevents this conformational change, thus stabilizing the corepressor complex and repressing the transcription of RARβ target genes.
It is important to note that LE135 has been reported to have off-target effects as a potent activator of the capsaicin receptor (TRPV1) and the wasabi receptor (TRPA1) at micromolar concentrations.[1] Researchers should consider these potential non-genomic effects when designing experiments and interpreting results, particularly in cell types expressing these ion channels.
Quantitative Data for LE135
The following table summarizes key quantitative parameters for LE135, providing a reference for experimental design.
| Parameter | Value | Cell Line/System | Reference |
| Ki for RARβ | 220 nM | In vitro binding assay | [2] |
| Ki for RARα | 1.4 µM | In vitro binding assay | [2] |
| IC50 | 150 nM | Inhibition of Am80-induced differentiation in HL-60 cells | [3] |
| EC50 for TRPV1 activation | 2.5 µM | HEK293T cells | [2] |
| EC50 for TRPA1 activation | 20 µM | HEK293T cells | [1] |
Signaling Pathway
The canonical retinoic acid signaling pathway and the inhibitory action of LE135 are depicted in the following diagram.
Caption: Retinoic Acid Signaling Pathway and LE135 Inhibition.
Experimental Protocols
This section provides a detailed protocol for a typical experiment designed to investigate the effect of LE135 on retinoic acid-induced gene expression in a human cell line.
Cell Line Selection
A variety of cell lines are responsive to retinoic acid and can be used to study its effects on gene regulation. The choice of cell line will depend on the specific research question. Some commonly used human cell lines include:
-
Embryonic Carcinoma (EC) cells (e.g., NTERA-2): These cells are pluripotent and differentiate in response to retinoic acid, making them an excellent model to study developmental gene regulation, particularly of the HOX gene family.
-
Neuroblastoma cells (e.g., SH-SY5Y): These cells undergo neuronal differentiation upon retinoic acid treatment.
-
Breast cancer cells (e.g., MCF-7, T-47D): Retinoic acid can regulate the growth and differentiation of these cells.
-
Acute Promyelocytic Leukemia (APL) cells (e.g., HL-60, NB4): These cells are a classic model for retinoic acid-induced differentiation.
Experimental Workflow
The general workflow for this type of experiment is as follows:
Caption: Experimental Workflow for Studying Gene Regulation.
Detailed Protocol
Materials:
-
Selected human cell line (e.g., NTERA-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
All-trans-retinoic acid (ATRA) (stock solution in DMSO, protected from light)
-
LE135 (stock solution in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., HOXB1, RARB) and housekeeping genes (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare fresh dilutions of ATRA and LE135 in complete culture medium immediately before use. Protect the ATRA solutions from light.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the treatment media to the respective wells. A typical experimental setup would include the following conditions:
-
Vehicle Control: Medium with DMSO (at the same final concentration as the highest concentration of ATRA or LE135).
-
Retinoic Acid (RA): Medium with ATRA (e.g., 1 µM).
-
LE135: Medium with LE135 (e.g., 1 µM).
-
RA + LE135: Medium with both ATRA (1 µM) and LE135 (1 µM).
-
-
Note: The optimal concentrations of ATRA and LE135 may vary depending on the cell line and should be determined empirically. A good starting point for LE135 is a 1 to 10-fold molar excess over ATRA.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the kinetics of the target gene expression.
-
-
RNA Isolation:
-
After the incubation period, aspirate the medium and wash the cells with PBS.
-
Lyse the cells directly in the wells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
-
qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using a suitable qPCR master mix and primers for your target and housekeeping genes.
-
Set up the qPCR reactions in triplicate for each sample and each gene.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the expression of one or more stable housekeeping genes.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Retinoic Acid Target Genes
The following table lists some well-established retinoic acid target genes that can be investigated using LE135.
| Gene | Function | Relevance |
| HOX genes (e.g., HOXB1) | Transcription factors involved in embryonic development and cell fate specification. | Classic targets of retinoic acid signaling; their expression is often used as a readout of RA activity.[4][5][6] |
| RARB (Retinoic Acid Receptor Beta) | A retinoic acid receptor that is itself a target of RA, forming a positive feedback loop. | A direct target of RA, making it a good positive control for RA-induced transcription. |
| CYP26A1 (Cytochrome P450 Family 26 Subfamily A Member 1) | An enzyme that catabolizes retinoic acid, regulating its intracellular levels. | Part of a negative feedback loop to control RA homeostasis. |
| STRA6 (Stimulated By Retinoic Acid 6) | A transmembrane protein that facilitates the cellular uptake of retinol. | Involved in the cellular response to retinoids. |
| Nanog, Oct4 (POU5F1) | Transcription factors essential for maintaining pluripotency in embryonic stem cells. | Their downregulation is a hallmark of RA-induced differentiation. |
Conclusion
LE135 is a powerful tool for dissecting the specific contributions of RARβ to the complex process of retinoic acid-mediated gene regulation. By carefully designing and executing experiments as outlined in these application notes, researchers can gain valuable insights into the molecular mechanisms underlying cellular differentiation, development, and disease. The provided protocols and data serve as a starting point, and optimization for specific cell systems and research questions is encouraged for achieving the most robust and informative results.
References
- 1. LE135, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Retinoic Acid and Hox Gene Regulation [sccs.swarthmore.edu]
- 5. HOX gene activation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoids and Hox genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in Co-Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a framework for developing and utilizing co-culture models to assess the efficacy of the novel compound, 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid. The core structure of this molecule is a benzodiazepine derivative. A closely related compound, LE 135, is known to be a retinoic acid receptor (RAR) antagonist, suggesting a potential role in modulating cellular differentiation and proliferation, pathways often dysregulated in cancer. Co-culture systems offer a more physiologically relevant environment to study the interplay between tumor cells and their microenvironment, which is crucial for evaluating the therapeutic potential of new compounds.[1][2][3]
This document outlines protocols for establishing both 2D and 3D co-culture models, along with methodologies for evaluating the compound's efficacy through various assays. The provided protocols are intended as a starting point and may require optimization based on the specific cell types and research questions.
Data Presentation
Table 1: Hypothetical Dose-Response of Compound X on Tumor Cell Viability in Co-culture
| Concentration (µM) | Tumor Cell Viability (%) - Monoculture | Tumor Cell Viability (%) - Co-culture with Fibroblasts | Tumor Cell Viability (%) - Co-culture with PBMCs |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 6.2 |
| 0.1 | 98 ± 3.9 | 95 ± 4.8 | 92 ± 5.5 |
| 1 | 85 ± 5.2 | 78 ± 6.1 | 70 ± 7.1 |
| 10 | 60 ± 6.8 | 50 ± 7.3 | 40 ± 8.3 |
| 50 | 45 ± 7.1 | 35 ± 8.0 | 25 ± 9.0 |
| 100 | 30 ± 8.5 | 20 ± 9.2 | 15 ± 9.8 |
Table 2: Hypothetical Cytokine Profiling in Co-culture Supernatants
| Treatment | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 50 ± 10 | 80 ± 15 | 200 ± 25 |
| Compound X (10 µM) | 250 ± 30 | 300 ± 40 | 100 ± 18 |
| Positive Control | 300 ± 35 | 350 ± 45 | 80 ± 15 |
Experimental Protocols
Protocol 1: 2D Co-culture of Cancer Cells with Fibroblasts
This protocol describes a 2D co-culture system to investigate the effect of the compound on tumor cells in the presence of stromal support.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Fibroblast cell line (e.g., NIH-3T3, primary Cancer-Associated Fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (Compound X)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
On the following day, seed cancer cells on top of the fibroblast layer at a density of 10,000 cells/well.
-
Allow the co-culture to stabilize for 24 hours.
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of Compound X or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a preferred method. For instance, using a luminescent-based assay to measure ATP, which indicates the presence of metabolically active cells.
Protocol 2: 3D Spheroid Co-culture with Immune Cells
This protocol details the formation of 3D tumor spheroids and their co-culture with Peripheral Blood Mononuclear Cells (PBMCs) to simulate an immune-tumor interaction.[4][5]
Materials:
-
Cancer cell line capable of forming spheroids (e.g., HCT116, DU145)
-
Human PBMCs
-
Ultra-low attachment 96-well round-bottom plates
-
Complete RPMI medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (10 ng/mL)
-
Compound X
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
Flow cytometer and antibodies for immunophenotyping
Procedure:
-
Seed cancer cells in an ultra-low attachment 96-well plate at a density of 2,000 cells/well in 100 µL of medium.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Once spheroids have formed, add 100 µL of medium containing Compound X at various concentrations.
-
After 2 hours of pre-treatment with the compound, add 20,000 PBMCs to each well.
-
Co-culture for 72 hours.
-
At the end of the incubation, collect the supernatant to measure lactate dehydrogenase (LDH) release as an indicator of cell death.
-
Collect the cells, disaggregate the spheroids using trypsin, and stain with fluorescently labeled antibodies (e.g., CD3, CD8, CD4, FoxP3) for flow cytometry analysis of immune cell populations.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative mechanism of action of Compound X as a RAR antagonist.
Experimental Workflow Diagram
Caption: Workflow for 3D co-culture efficacy testing of Compound X.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Emerging organoid-immune co-culture models for cancer research: from oncoimmunology to personalized immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of LE135 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of LE135.
Frequently Asked Questions (FAQs)
Q1: What is LE135 and why is its solubility a concern?
LE135 is a selective antagonist for the retinoic acid receptor beta (RARβ) and is also known to be a potent activator of the TRPV1 and TRPA1 receptors.[1][2] Its chemical formula is C₂₉H₃₀N₂O₂ with a molecular weight of 438.57 g/mol .[1] Due to its hydrophobic nature, LE135 exhibits very low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments, leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What is the recommended solvent for preparing a stock solution of LE135?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of LE135.[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][3]
Q3: My LE135 precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a serial dilution, gradually increasing the proportion of the aqueous medium.[3]
-
Pre-addition of Co-solvent: Before adding the LE135 stock, add a small amount of DMSO (equal to the final volume of your stock addition) to your aqueous buffer. This can help to create a more favorable microenvironment for the compound as it is introduced.
-
Vortexing/Mixing: Ensure vigorous mixing or vortexing immediately after adding the LE135 stock to the aqueous solution to promote rapid dispersion.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of LE135 in your experiment.
-
Use of a Surfactant: A very low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can sometimes help to maintain the solubility of hydrophobic compounds. However, this should be tested for compatibility with your specific experimental system.
Q4: Are there any methods to increase the aqueous solubility of LE135 for my experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of LE135. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and water.
-
Cyclodextrin Encapsulation: Forming an inclusion complex with a cyclodextrin molecule.
-
Nanoparticle Formulation: Encapsulating LE135 within a nanoparticle delivery system.
Detailed protocols for these methods are provided in the Troubleshooting Guides section.
Troubleshooting Guides & Experimental Protocols
Guide 1: Preparation of LE135 Stock Solution
This guide provides a standard protocol for preparing a 10 mM stock solution of LE135 in DMSO.
Materials:
-
LE135 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required mass of LE135:
-
Molecular Weight of LE135 = 438.57 g/mol
-
For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 438.57 g/mol = 0.0043857 g = 4.39 mg.
-
-
Weigh the LE135 powder: Accurately weigh 4.39 mg of LE135 powder and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial containing the LE135 powder.
-
Dissolve the compound: Vortex the solution until the LE135 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Guide 2: Solubility Enhancement using Co-solvents
This guide outlines a general procedure for using a co-solvent system to improve the solubility of LE135 in aqueous buffers.
Experimental Workflow for Co-solvent Solubility Enhancement
Caption: Workflow for enhancing LE135 solubility with co-solvents.
Protocol:
-
Prepare a high-concentration stock solution of LE135 in a water-miscible organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of co-solvent/aqueous buffer mixtures. For example, prepare solutions of 5%, 10%, 20%, and 50% DMSO in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add the LE135 stock solution to each co-solvent mixture to achieve the desired final concentration.
-
Equilibrate the solutions by incubating them for a set period (e.g., 2-24 hours) at a controlled temperature with gentle agitation.
-
Separate any undissolved compound by centrifugation or filtration.
-
Quantify the concentration of LE135 in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
Illustrative Data:
| Co-solvent (DMSO) Concentration | Hypothetical LE135 Solubility (µM) |
| 0% (Aqueous Buffer only) | < 1 |
| 5% | 15 |
| 10% | 50 |
| 20% | 150 |
| 50% | > 500 |
Guide 3: Solubility Enhancement using Cyclodextrin Encapsulation
This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with LE135, thereby increasing its aqueous solubility.
Experimental Workflow for Cyclodextrin Encapsulation
Caption: Workflow for LE135-cyclodextrin inclusion complex formation.
Protocol:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. Common concentrations range from 1% to 20% (w/v).
-
Add an excess amount of LE135 powder to the HP-β-CD solution.
-
Incubate the mixture with constant stirring for 24-72 hours at room temperature or a slightly elevated temperature (e.g., 37°C) to facilitate complex formation.
-
Remove the undissolved LE135 by filtration (e.g., using a 0.22 µm syringe filter).
-
Determine the concentration of the solubilized LE135 in the filtrate using a suitable analytical method.
Illustrative Data:
| HP-β-CD Concentration (% w/v) | Hypothetical LE135 Solubility (µM) |
| 0 | < 1 |
| 1 | 25 |
| 5 | 120 |
| 10 | 250 |
| 20 | 480 |
Guide 4: Solubility Enhancement using Nanoparticle Formulation (Nanoprecipitation)
This guide provides a basic protocol for preparing LE135-loaded polymeric nanoparticles using the nanoprecipitation method.
Experimental Workflow for Nanoprecipitation
Caption: Workflow for preparing LE135 nanoparticles via nanoprecipitation.[4]
Protocol:
-
Prepare the organic phase: Dissolve LE135 and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare the aqueous phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent removal: Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotovap).
-
Purification: Purify the nanoparticle suspension by centrifugation to remove excess stabilizer and unencapsulated drug. Resuspend the nanoparticle pellet in the desired aqueous buffer.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Illustrative Data:
| Formulation Parameter | Hypothetical Result |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| LE135 Encapsulation Efficiency | 70 - 90% |
| Final LE135 Concentration in Suspension | Up to 1 mg/mL (2.28 mM) |
Troubleshooting Logic for LE135 Precipitation
Caption: Troubleshooting pathway for LE135 precipitation issues.
References
"addressing off-target effects of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, also known as LE135.
Compound Information:
| Common Name | IUPAC Name | Primary Target |
| LE135 | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid | Retinoic Acid Receptor β (RARβ) Antagonist |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of LE135?
A1: LE135 is a known antagonist of the Retinoic Acid Receptor β (RARβ). It also shows some activity against RARα, but is less potent. Its off-target effects are not extensively characterized in publicly available literature, but some studies suggest potential interactions with cellular differentiation pathways, such as the TGF-β signaling pathway in chondrogenesis.
Q2: Does the dibenzodiazepine structure of LE135 imply it will interact with GABA-A receptors like classical benzodiazepines?
A2: While LE135 possesses a dibenzodiazepine core, there is currently no direct evidence to suggest it binds to or modulates GABA-A receptors in the same manner as classical benzodiazepines (e.g., Diazepam). Classical benzodiazepines are positive allosteric modulators of GABA-A receptors, leading to sedative and anxiolytic effects. Researchers should not assume GABAergic activity from LE135 without experimental validation.
Q3: Where can I find a comprehensive off-target binding profile for LE135?
A3: A comprehensive, publicly available off-target screening panel for LE135 has not been identified in our search of the scientific literature. To obtain such a profile, we recommend utilizing commercial services that offer broad off-target screening panels against a wide range of receptors, kinases, and enzymes. These services can provide valuable insights into the selectivity of LE135.
Q4: Are there any known toxicological concerns with LE135?
A4: Detailed public toxicology reports for LE135 are scarce. As with any experimental compound, it is crucial to handle LE135 with appropriate safety precautions. For in vivo studies, it is recommended to conduct preliminary toxicity assessments to determine a safe dose range.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Cellular Responses Not Aligning with RARβ Antagonism
Possible Cause: This could be due to off-target effects of LE135 on other signaling pathways. One observed instance is the inhibition of TGF-β-induced chondrogenesis.
Troubleshooting Steps:
-
Confirm On-Target Activity: In your experimental system, first validate that LE135 is effectively antagonizing RARβ. This can be done using a reporter assay for RARβ activity or by measuring the expression of known RARβ target genes.
-
Investigate Alternative Pathways:
-
TGF-β Pathway: Given the existing evidence, assess key components of the TGF-β signaling pathway (e.g., phosphorylation of Smad proteins) in the presence and absence of LE135.
-
Broad Kinase Profiling: Consider performing a kinase profiling assay to identify any unintended inhibition of cellular kinases.
-
-
Use a Structurally Unrelated RARβ Antagonist: As a control, use a different RARβ antagonist with a distinct chemical scaffold. If the unexpected phenotype persists with another antagonist, it is more likely to be an on-target effect. If the phenotype is unique to LE135, it strongly suggests an off-target mechanism.
Issue 2: Inconsistent Results or Lack of Expected RARβ Antagonist Effect
Possible Cause: This could be due to experimental conditions, compound stability, or cell-type specific factors.
Troubleshooting Steps:
-
Compound Quality and Handling:
-
Verify the purity and integrity of your LE135 stock using analytical methods like HPLC-MS.
-
Ensure proper storage conditions (e.g., protected from light, appropriate temperature) to prevent degradation.
-
Prepare fresh working solutions for each experiment.
-
-
Cellular Uptake and Metabolism:
-
Confirm that LE135 is cell-permeable in your specific cell line.
-
Consider potential metabolic inactivation of the compound by your cells. You can assess this by measuring the concentration of LE135 in the cell culture medium over time.
-
-
RARβ Expression Levels: Confirm that your cell line expresses sufficient levels of RARβ for a measurable response to antagonism.
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition
This protocol provides a general workflow for identifying off-target kinase interactions using a commercial kinase profiling service.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of LE135 in a suitable solvent (e.g., DMSO).
-
Assay Format: Select a kinase screening panel that covers a broad range of human kinases. These assays are typically performed as either radiometric (e.g., ³³P-ATP) or fluorescence-based assays.
-
Execution:
-
Submit the LE135 sample to the commercial service provider.
-
The provider will perform the assays at a standard concentration (e.g., 10 µM) against the kinase panel.
-
The percentage of inhibition for each kinase will be determined relative to a control.
-
-
Data Analysis:
-
Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, perform follow-up dose-response studies to determine the IC₅₀ value.
-
Protocol 2: Investigating Effects on the TGF-β Signaling Pathway
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., primary chondrocytes, mesenchymal stem cells) to the desired confluency.
-
Pre-treat the cells with a range of LE135 concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known concentration of TGF-β1.
-
-
Western Blot Analysis for Smad Phosphorylation:
-
After TGF-β1 stimulation, lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total Smad proteins.
-
-
Quantitative PCR (qPCR) for TGF-β Target Genes:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for known TGF-β target genes (e.g., SERPINE1, COL1A1).
-
Normalize the expression levels to a housekeeping gene.
-
Visualizations
Technical Support Center: Optimizing Dosage and Administration of LE135 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RARβ antagonist, LE135, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is LE135 and what are its primary molecular targets?
A1: LE135 is a synthetic small molecule that acts as a selective antagonist for the Retinoic Acid Receptor beta (RARβ). It also has off-target activity as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3][4][5] This dual activity is a critical consideration in experimental design, as TRPV1 and TRPA1 activation is associated with pain and neurogenic inflammation.
Q2: What are the known in vivo effects of LE135 in animal models?
A2: In mice, intraplantar injection of LE135 has been shown to induce pain-related behaviors, including thermal hyperalgesia and mechanical allodynia.[1] These effects are mediated through the activation of TRPV1 and TRPA1 channels.[1][2] The effects of systemic administration of LE135 on RARβ-mediated pathways in various disease models are less well-documented in publicly available literature.
Q3: What are the recommended administration routes for LE135 in animal models?
Q4: How should I prepare LE135 for in vivo administration?
A4: LE135 is a poorly water-soluble compound. For in vivo studies, it is crucial to use a vehicle that can effectively solubilize the compound and is well-tolerated by the animals. Common solvents for poorly soluble drugs in preclinical studies include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). A common vehicle combination for oral gavage in rodents is a mixture of DMSO, PEG400, Tween-80, and saline. For intravenous administration, the formulation must be sterile and have a pH and osmolarity compatible with blood to prevent hemolysis and irritation. It is essential to conduct vehicle tolerability studies in your animal model.
Troubleshooting Guides
Issue 1: Unexpected Pain-Related Behaviors or Inflammation at the Injection Site
-
Possible Cause: Activation of TRPV1 and TRPA1 channels by LE135.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the concentration of LE135 to a level that still engages the RARβ target but minimizes off-target TRP channel activation.
-
Co-administration with Antagonists: If the pain response confounds the experimental results, consider co-administering specific TRPV1 or TRPA1 antagonists.
-
Alternative Administration Route: If using local injection, consider a systemic route (e.g., IV or IP) to reduce high local concentrations at the injection site.
-
Vehicle Control: Ensure that the vehicle itself is not causing irritation or inflammation by including a vehicle-only control group.
-
Issue 2: Lack of Efficacy or High Variability in Systemic Administration Studies
-
Possible Cause: Poor bioavailability, rapid metabolism, or suboptimal dosing of LE135.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life of LE135 in your animal model and chosen administration route. This will inform the optimal dosing regimen.
-
Formulation Optimization: For oral administration, consider lipid-based formulations or nanocrystal suspensions to improve solubility and absorption.
-
Dose-Response Study: Perform a dose-escalation study to identify a dose that results in target engagement without toxicity.
-
Route of Administration Comparison: Compare the efficacy of different administration routes (e.g., IV vs. IP vs. oral gavage) to find the most effective delivery method.
-
Issue 3: Difficulty in Achieving a Stable and Soluble Formulation for Dosing
-
Possible Cause: Intrinsic poor solubility of LE135.
-
Troubleshooting Steps:
-
Solubility Testing: Test the solubility of LE135 in a panel of common, well-tolerated preclinical vehicles (e.g., DMSO, ethanol, PEG400, corn oil).
-
Co-solvents and Surfactants: Utilize a combination of co-solvents (e.g., DMSO and PEG400) and non-ionic surfactants (e.g., Tween-80, Cremophor EL) to improve and stabilize the formulation.
-
Sonication: Use sonication to aid in the dissolution of the compound in the chosen vehicle.
-
Fresh Preparation: Prepare the dosing solution fresh before each administration to avoid precipitation over time.
-
Data Presentation
Table 1: In Vitro Activity of LE135
| Target | Activity | Species | Value | Reference |
| RARβ | Antagonist | - | Ki = 220 nM | [3] |
| RARα | Antagonist | - | Ki = 1.4 µM | [3] |
| TRPV1 | Activator | - | EC50 = 2.5 µM | [3] |
| TRPA1 | Activator | - | EC50 = 20 µM | [1] |
Table 2: In Vivo Administration of LE135 (Pain Models)
| Animal Model | Administration Route | Dose | Vehicle | Observed Effect | Reference |
| Mouse | Intraplantar | 30 nmol/10 µL | Not Specified | Nocifensive responses, thermal hyperalgesia, mechanical allodynia | [1] |
Experimental Protocols
Protocol 1: Preparation of LE135 for Intraplantar Injection in Mice
-
Stock Solution Preparation:
-
Dissolve LE135 powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration (e.g., 3 mM for a 30 nmol/10 µL dose) using a vehicle appropriate for injection. A common vehicle for this route is a mixture of DMSO and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize vehicle-induced irritation.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
-
Administration:
-
Inject 10 µL of the dosing solution into the plantar surface of the mouse hind paw using a 30-gauge needle.
-
Include a vehicle control group that receives an injection of the same vehicle without LE135.
-
Protocol 2: General Guidance for Systemic Administration of a Poorly Soluble Compound like LE135
-
Formulation for Oral Gavage:
-
A common vehicle for poorly soluble compounds is a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water, or a co-solvent system like 10% DMSO, 40% PEG400, and 50% water.
-
The compound should be added to the vehicle and sonicated or homogenized to ensure a uniform suspension or complete dissolution.
-
The final formulation should be administered to the animal via oral gavage using a ball-tipped gavage needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
-
Formulation for Intravenous Injection:
-
The formulation for IV injection must be a clear, sterile solution.
-
A common approach is to dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol, and then dilute it with a sterile aqueous vehicle such as saline or a buffered solution (e.g., PBS). The final concentration of the organic solvent should be low (e.g., <10% DMSO) to avoid toxicity.
-
The solution should be filtered through a 0.22 µm sterile filter before injection.
-
Administer the solution slowly into a tail vein of the mouse. The injection volume should be appropriate for the animal's size (e.g., 5 mL/kg).
-
Mandatory Visualizations
Caption: RARβ signaling pathway and the antagonistic action of LE135.
Caption: Off-target activation of TRPV1 and TRPA1 channels by LE135.
Caption: Logical workflow for optimizing LE135 dosage in animal models.
References
Technical Support Center: Interpreting Unexpected Results in RAR Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Retinoic Acid Receptor (RAR) antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: My RAR antagonist is showing agonistic activity. What could be the cause?
A1: This phenomenon, known as "paradoxical agonism," can occur under several circumstances. One possible explanation is the "phantom ligand" effect, which has been observed with some Retinoid X Receptor (RXR) antagonists. In an RAR-RXR heterodimer, the binding of an antagonist to RXR can induce a conformational change in the RAR partner, leading to the recruitment of co-activators and subsequent gene transcription, effectively mimicking an agonist.[1] Additionally, the specific cellular context, including the expression levels of co-activators and co-repressors, can influence whether a compound behaves as an antagonist or a partial agonist.
Q2: What is the difference between a neutral antagonist and an inverse agonist in the context of RARs?
A2: A neutral antagonist blocks the binding of an agonist to the receptor, thereby preventing its activation. It has no effect on the basal (constitutive) activity of the receptor. In contrast, an inverse agonist not only blocks the action of agonists but also reduces the basal activity of the receptor below its baseline level.[2] Some RAR antagonists have been shown to exhibit inverse agonist properties by promoting the interaction of RARs with co-repressors.[1]
Q3: Why do I observe different effects of the same RAR antagonist in different cell lines?
A3: The effects of RAR antagonists are highly dependent on the cellular context. Different cell types have varying expression levels of RAR isotypes (α, β, γ), RXR isotypes, and the co-activators and co-repressors that modulate RAR activity. For example, an antagonist might inhibit proliferation in one cancer cell line but promote differentiation in another, depending on the specific signaling pathways that are active in each cell type.[3]
Q4: Can serum in my cell culture media affect the activity of my RAR antagonist?
A4: Yes, components in serum can interfere with the activity of RAR antagonists. Retinoids present in the serum can compete with the antagonist for binding to RARs. Furthermore, other serum components may diminish the apparent activity of the antagonist.[4] It is often advisable to use serum-free or charcoal-stripped serum-containing media to eliminate this variable.
Troubleshooting Guides
Issue 1: Inconsistent Results in Reporter Gene Assays
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response curve.
-
Unexpected activation or inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy and not overgrown. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel. |
| Transfection Efficiency | Optimize transfection conditions. Use a co-transfected control plasmid (e.g., expressing a different reporter like β-galactosidase or Renilla luciferase) to normalize for transfection efficiency. |
| Promoter/Reporter Construct | Verify the integrity of your reporter plasmid by sequencing. Ensure the reporter construct contains the appropriate Retinoic Acid Response Elements (RAREs). |
| Compound Solubility | Check the solubility of your antagonist in the culture medium. Precipitated compound will not be effective. Use a suitable vehicle control (e.g., DMSO). |
| Incubation Time | Optimize the incubation time with the antagonist and any co-administered agonist. A time-course experiment may be necessary. |
Issue 2: No or Weak Binding in Ligand Binding Assays
Symptoms:
-
Low specific binding of the radiolabeled ligand.
-
High non-specific binding.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Receptor Integrity | Ensure the receptor preparation (e.g., nuclear extract, purified protein) is active. Perform a positive control with a known high-affinity ligand. |
| Radioligand Quality | Check the purity and specific activity of the radiolabeled ligand. Degradation can lead to poor results. |
| Assay Buffer Composition | Optimize the buffer components, including pH, salt concentration, and protease inhibitors. |
| Incubation Conditions | Optimize incubation time and temperature. Binding may be temperature-sensitive. |
| Washing Steps | Insufficient washing can lead to high non-specific binding. Optimize the number and duration of washes. |
Experimental Protocols
Protocol 1: RAR Luciferase Reporter Gene Assay
This protocol outlines a typical luciferase reporter assay to assess the antagonist activity of a compound.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an RAR expression vector, a luciferase reporter vector containing RAREs, and a control vector (e.g., pRL-TK expressing Renilla luciferase).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the RAR antagonist at various concentrations. Include a vehicle control.
-
Agonist Stimulation: After a 1-hour pre-incubation with the antagonist, add a known RAR agonist (e.g., all-trans retinoic acid, ATRA) at a concentration that gives a submaximal response (e.g., EC50).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the antagonist concentration to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) for RAR Co-factor Recruitment
This protocol is for determining if an RAR antagonist affects the interaction of RAR with a co-activator or co-repressor.
-
Cell Culture and Transfection: Culture cells (e.g., COS-1) and transfect with expression vectors for FLAG-tagged RAR, the co-factor of interest (e.g., SRC-1 or NCoR), and RXR.
-
Compound Treatment: Treat the transfected cells with the RAR antagonist, an agonist (as a positive control), or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down the RAR-containing protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the co-factor of interest to detect its presence in the immunoprecipitated complex.
Quantitative Data Summary
The following table provides examples of binding affinities and functional potencies for various RAR modulators.
| Compound | Receptor Target | Assay Type | Value | Reference |
| AGN194310 | Pan-RAR | Binding Affinity (Kd) | 2-5 nM | [4] |
| AGN194310 | Pan-RAR | Colony Formation (IC50) | 16-34 nM | [4] |
| AGN194301 | RARα | Colony Formation (IC50) | ~200 nM | [4] |
| ATRA | Pan-RAR | Transactivation (EC50) | ~1 µM | [3] |
| CD2665 | RARγ/β | Binding Affinity (Kd) | 81 nM (γ), 400 nM (β) | [5] |
Visualizations
Caption: Simplified RAR signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing High Plasma protein binding of Benzodiazepine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing challenges associated with the high plasma protein binding (PPB) of benzodiazepine-based compounds.
Troubleshooting Guides
High plasma protein binding can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Below are common issues encountered during in vitro PPB assays and guidance on how to address them.
Low Compound Recovery in PPB Assays
Problem: The total amount of the compound measured after the assay is significantly lower than the initial amount added.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Nonspecific Binding to Assay Apparatus | 1. Pre-treat the assay plates or tubes with a siliconizing agent. 2. Include a surfactant, like Tween 80 (at a low concentration, e.g., 0.01-0.05%), in the buffer. 3. Consider using low-binding plates and tubes. |
| Compound Instability in Plasma | 1. Perform a stability test of the compound in plasma at 37°C over the planned incubation time. 2. If instability is observed, consider adding enzyme inhibitors (e.g., for esterases or other metabolic enzymes) if the degradation is enzymatic. 3. Reduce the incubation time to the minimum required to reach equilibrium. |
| Compound Precipitation | 1. Ensure the final concentration of the compound in the assay is below its solubility limit in plasma. 2. Check the DMSO or other solvent concentration in the final incubation; it should typically be less than 1%. 3. Visually inspect for precipitation after adding the compound to the plasma. |
Inconsistent or Unexpected PPB Results
Problem: High variability between replicate experiments or results that contradict theoretical expectations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Equilibrium Not Reached | 1. Determine the time to reach equilibrium for your specific compound and assay system by sampling at multiple time points.[1] 2. Ensure adequate mixing or agitation during incubation. |
| Incorrect pH of Buffer | 1. Verify that the pH of the dialysis buffer is stable and maintained at physiological pH (7.4) throughout the experiment.[2] |
| Contamination of Samples | 1. Ensure careful handling to prevent cross-contamination between the plasma and buffer chambers. 2. Use fresh, high-quality plasma for each experiment. |
| Analytical Method Issues | 1. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in both plasma and buffer matrices. 2. Prepare calibration standards in a matrix that matches the samples being analyzed. |
Frequently Asked Questions (FAQs)
Q1: What is the "free drug hypothesis" and why is it important for benzodiazepine research?
The "free drug hypothesis" states that only the unbound (free) fraction of a drug in the plasma is available to diffuse across membranes, interact with its target receptor, and be cleared from the body.[2] The bound drug acts as a reservoir but is pharmacologically inactive.[3] For benzodiazepines, which often exhibit high plasma protein binding, understanding the free fraction is crucial for predicting their therapeutic efficacy and potential for toxicity.
Q2: Which plasma proteins are most important for benzodiazepine binding?
Benzodiazepines, being generally lipophilic and often weakly acidic or neutral, primarily bind to human serum albumin (HSA).[4] For basic benzodiazepine derivatives, binding to alpha-1 acid glycoprotein (AAG) can also be significant.[4]
Q3: How can I reduce the plasma protein binding of my benzodiazepine-based compound?
Modifying the chemical structure of your compound is the primary way to reduce PPB. Here are some strategies:
-
Decrease Lipophilicity: There is often a strong correlation between a compound's lipophilicity (logP or logD) and its extent of plasma protein binding.[5][6][7] Systematically reducing the lipophilicity of your benzodiazepine scaffold can lead to lower PPB.
-
Introduce Polar Functional Groups: Adding polar groups, such as hydroxyl or carboxyl groups, can decrease lipophilicity and, consequently, PPB.
-
Modify Acidic/Basic Properties: The ionization state of a compound at physiological pH (7.4) influences its interaction with plasma proteins.[2][8] Introducing or modifying acidic or basic moieties can alter the binding affinity. For instance, for acidic drugs, increasing the extent of ionization at pH 7.4 can sometimes reduce binding to albumin.[9]
-
Develop a Structure-Activity Relationship (SAR): Systematically synthesize and test a series of analogues to understand the relationship between specific structural changes and their impact on PPB.[2]
Q4: What is a reliable method for measuring the plasma protein binding of my compound?
Equilibrium dialysis is considered the "gold standard" for measuring PPB.[10][11] The Rapid Equilibrium Dialysis (RED) method is a widely used, higher-throughput version of this technique.[10][12][13][14]
Experimental Protocols
Protocol: Plasma Protein Binding Determination using Rapid Equilibrium Dialysis (RED)
This protocol outlines the general steps for determining the percentage of a benzodiazepine-based compound bound to plasma proteins.
Materials:
-
RED device inserts and base plate
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
Control compounds (e.g., a low-binding and a high-binding drug)
-
Sealing tape
-
Incubator with shaker
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Preparation:
-
Prepare the RED base plate according to the manufacturer's instructions. This may involve rinsing with ethanol and water.[12]
-
Spike the plasma with the test compound to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤ 0.1%.[12] Prepare enough volume for all replicates.
-
-
Assay Setup:
-
Incubation:
-
Seal the plate securely with sealing tape.
-
Incubate at 37°C on an orbital shaker (e.g., 300 RPM) for the predetermined time required to reach equilibrium (typically 4-6 hours).[12]
-
-
Sampling:
-
After incubation, carefully remove the sealing tape.
-
Transfer aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers into separate wells of a 96-well plate.[12]
-
-
Sample Analysis:
-
To avoid matrix effects during analysis, add an equal volume of blank buffer to the plasma samples and an equal volume of blank plasma to the buffer samples.[12]
-
Analyze the concentration of the compound in both sets of samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Percent Bound (%) = [ (Concentration in Plasma - Concentration in Buffer) / Concentration in Plasma ] * 100
-
Fraction Unbound (fu) = Concentration in Buffer / Concentration in Plasma
-
Data Presentation
Plasma Protein Binding of Selected Benzodiazepines
The following table summarizes the plasma protein binding for several benzodiazepine-based compounds. Note that values can vary slightly depending on the experimental conditions.
| Compound | Plasma Protein Binding (%) |
| Diazepam | 96 - 99%[15] |
| Alprazolam | ~80%[16] |
| Clonazepam | ~85%[17] |
| Lorazepam | 85 - 90% |
| Oxazepam | ~87% |
| Temazepam | ~96% |
| Chlordiazepoxide | ~96% |
Visualizations
Workflow for Equilibrium Dialysis
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Troubleshooting Logic for High PPB
Caption: Decision-making process for addressing high plasma protein binding.
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Diazepam - Wikipedia [en.wikipedia.org]
- 16. Alprazolam - Wikipedia [en.wikipedia.org]
- 17. Clonazepam - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Reduce Hepatic Metabolism of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the hepatic metabolism of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce the hepatic metabolism of a small molecule inhibitor?
There are several key strategies that can be employed to decrease the rate of hepatic metabolism:
-
Chemical Modification: Altering the chemical structure of the molecule is a common approach. This includes:
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down metabolism due to the kinetic isotope effect. This can lead to a longer drug half-life.[1]
-
Blocking Sites of Metabolism: Introducing chemical groups (e.g., fluorine) at positions susceptible to metabolism can prevent enzymatic breakdown.[2]
-
Modifying Heterocycles: Replacing or modifying heterocyclic rings that are prone to metabolism can improve stability.[2]
-
-
Formulation and Drug Delivery Systems: Changing how the drug is delivered to the body can help it bypass the liver's first-pass metabolism.[3][4]
-
Nanoparticles and Lipid-Based Formulations: Encapsulating the drug in nanoparticles or lipid-based systems can alter its distribution in the body and reduce first-pass clearance by the liver.[5][6][7] These formulations can also protect the drug from enzymatic degradation in the gastrointestinal tract.[6]
-
Prodrugs: Converting the drug into an inactive prodrug that is later activated in the body can be a strategy to bypass initial metabolism.[4]
-
-
Co-administration with Inhibitors: Administering the drug along with a known inhibitor of specific metabolic enzymes (e.g., Cytochrome P450 enzymes) can decrease its metabolism.[8] However, this approach must be carefully managed to avoid adverse drug-drug interactions.[8][9]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can be achieved through alternative administration routes such as intravenous, intramuscular, sublingual, or transdermal delivery.[4][10]
Q2: How can I predict the hepatic metabolism of my compound in vitro?
In vitro assays are essential for predicting a compound's metabolic fate. The most common methods include:
-
Liver Microsomal Stability Assays: These assays use subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[11][12] They are used to determine the intrinsic clearance of a compound.[11]
-
Hepatocyte Stability Assays: These assays use intact liver cells (hepatocytes), providing a more complete picture of metabolism as they contain both Phase I and Phase II metabolic enzymes and transporters.[11][13]
-
CYP450 Inhibition and Induction Assays: These assays determine if your compound inhibits or induces the activity of specific CYP enzymes, which is crucial for predicting drug-drug interactions.[14][15][16][17]
Q3: What is the "first-pass effect" and how can I mitigate it?
The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the liver and gut wall after oral administration.[4]
Strategies to mitigate the first-pass effect include:
-
Alternative Routes of Administration: As mentioned in Q1, using routes like intravenous, sublingual, or transdermal administration allows the drug to enter the bloodstream directly, bypassing the liver.[4][10]
-
Formulation Strategies: Nanoparticle or lipid-based formulations can promote lymphatic transport, which is a pathway that circumvents hepatic first-pass metabolism.[6]
-
Prodrugs: Designing a prodrug that is not a substrate for the metabolic enzymes in the liver can be an effective strategy.[4]
Troubleshooting Guides
Issue 1: My compound shows high clearance in the liver microsomal stability assay. What are my next steps?
High clearance in a microsomal stability assay suggests that your compound is rapidly metabolized by Phase I enzymes, primarily CYPs.
-
Troubleshooting Steps:
-
Identify the Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed during the assay. This will reveal the "soft spots" in your molecule that are susceptible to metabolism.
-
CYP450 Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism of your compound. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major CYP isoform in human liver microsomes.[15]
-
Structural Modifications: Based on the identified metabolic soft spots, consider chemical modifications to block these sites. For example, if an aromatic ring is being hydroxylated, you could add a fluorine atom to that position.
-
Consider Deuteration: If a C-H bond cleavage is the rate-limiting step in the metabolism, replacing the hydrogen with deuterium can slow down the reaction.[1]
-
Issue 2: My compound has good stability in liver microsomes but poor stability in hepatocytes. What could be the reason?
This discrepancy suggests that your compound is likely being metabolized by pathways that are not present or fully active in microsomes.
-
Possible Causes & Solutions:
-
Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes.[11][18] Your compound might be undergoing rapid conjugation reactions (e.g., glucuronidation or sulfation) by Phase II enzymes. You can analyze the hepatocyte incubation samples for conjugated metabolites.
-
Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus, faster metabolism. Investigating the role of hepatic uptake transporters may be necessary.[19]
-
Non-CYP Mediated Metabolism: Other enzymes present in the cytosol of hepatocytes, such as aldehyde oxidase, could be responsible for the metabolism.
-
Issue 3: I am observing significant variability in my in vitro metabolic stability data between experiments.
Variability in in vitro assays can be frustrating. Here are some common causes and how to address them:
-
Troubleshooting Steps:
-
Hepatocyte Viability and Density: For hepatocyte assays, ensure that the viability of the cryopreserved hepatocytes is high after thawing and that the cell density is consistent across experiments.[20]
-
Microsomal Protein Concentration: In microsomal assays, ensure the final protein concentration is consistent.
-
Cofactor Concentration: Ensure that cofactors like NADPH are freshly prepared and used at the optimal concentration, as their degradation can affect enzyme activity.[16]
-
Incubation Time Points: For rapidly metabolized compounds, you may need to use shorter incubation times and more frequent sampling to accurately determine the clearance rate.[21]
-
Solvent Effects: Keep the final concentration of organic solvents (like DMSO) low (typically ≤ 0.1%) as they can inhibit enzyme activity.[20][21]
-
Compound Binding: Your compound might be binding to the plastic of the incubation wells. Using low-binding plates can help mitigate this.
-
Quantitative Data Summary
Table 1: Example IC50 Values for CYP450 Inhibition
This table provides example data on the inhibitory potential of a test compound against major CYP450 isoforms. Lower IC50 values indicate stronger inhibition.
| CYP Isoform | Test Compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | > 50 | Furafylline | 2.5 |
| CYP2C9 | 15.2 | Sulfaphenazole | 0.8 |
| CYP2D6 | 8.9 | Quinidine | 0.05 |
| CYP3A4 | 2.1 | Ketoconazole | 0.03 |
Data is hypothetical and for illustrative purposes.
Table 2: Example Metabolic Stability Data in Human Liver Microsomes (HLM)
This table shows typical output from a metabolic stability assay, which is used to calculate intrinsic clearance.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound X | 45 | 15.4 |
| Compound Y | 8 | 86.6 |
| Positive Control (High Clearance) | < 5 | > 138 |
| Positive Control (Low Clearance) | > 60 | < 11.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (one high clearance, one low clearance)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS system
Methodology:
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Add the liver microsomes to the compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold stopping solution to quench the reaction.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol 2: CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that causes 50% inhibition (IC50) of the activity of a specific CYP450 isoform.
Materials:
-
Test compound stock solution
-
Human liver microsomes or recombinant CYP enzymes
-
CYP-isoform specific substrate (e.g., phenacetin for CYP1A2)
-
NADPH
-
Positive control inhibitor
-
Stopping solution
-
LC-MS system
Methodology:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor.
-
In a 96-well plate, add the liver microsomes (or recombinant enzyme), phosphate buffer, and the test compound/inhibitor dilutions. Pre-incubate at 37°C.
-
Add the CYP-isoform specific substrate to all wells.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time at 37°C (the incubation time should be within the linear range of metabolite formation).
-
Stop the reaction by adding a cold stopping solution.
-
Centrifuge the plate and transfer the supernatant for analysis.
-
Quantify the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajptonline.com [ajptonline.com]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomedicine Breakthrough Technology Redefining Drug Delivery, Bioavailability in Oncology | MarketScreener [marketscreener.com]
- 8. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 9. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. criver.com [criver.com]
- 16. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 17. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. youtube.com [youtube.com]
- 19. Strategies to Improve Pharmacokinetics of Hepatic Uptake Transporter Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Improving the Oral Bioavailability of RAR-Selective Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable RAR-selective antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with RAR-selective antagonists?
A1: The oral bioavailability of RAR-selective antagonists is often limited by a combination of physicochemical and biological factors.[1][2] These compounds are frequently lipophilic and have poor aqueous solubility, which is a primary rate-limiting step for absorption.[3] Other significant hurdles include poor membrane permeability across the intestinal epithelium, extensive first-pass metabolism in the gut wall and liver, and efflux by transporters such as P-glycoprotein (P-gp).[4][5][6]
Q2: Which formulation strategies are most effective for enhancing the solubility and dissolution of poorly water-soluble RAR antagonists?
A2: Several formulation strategies can be employed to overcome the solubility challenges of RAR antagonists.[7][8][9] These techniques aim to either increase the surface area of the drug for dissolution or present the drug in a pre-dissolved or solubilized state.[3] Common approaches include particle size reduction (micronization and nanocrystals), the use of solid dispersions to create amorphous forms of the drug in a polymer matrix, and complexation with cyclodextrins.[10][11] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also highly effective as they can maintain the drug in a solubilized state within the gastrointestinal tract.[3]
Q3: How can I assess the membrane permeability of my RAR antagonist candidate in vitro?
A3: The most widely used in vitro model for assessing intestinal permeability is the Caco-2 cell monolayer assay.[12][13] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer that mimics the intestinal barrier, expressing tight junctions and relevant transporter proteins.[13] The assay measures the rate of transport of a compound from an apical (donor) chamber to a basolateral (receiver) chamber across the cell monolayer.[14] An alternative, higher-throughput assay is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion across an artificial lipid membrane.
Q4: What is the impact of first-pass metabolism on RAR antagonists and how can it be evaluated?
A4: First-pass metabolism refers to the metabolic degradation of a drug in the gut wall and liver before it reaches systemic circulation, which can significantly reduce its bioavailability.[4] For RAR antagonists, this is a critical parameter to evaluate. The primary in vitro method for assessing metabolic stability is the liver microsomal stability assay.[15][16] This assay utilizes subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes, such as cytochrome P450s (CYPs).[16] By incubating the compound with liver microsomes and a necessary cofactor (NADPH), the rate of drug depletion over time can be measured to determine parameters like half-life and intrinsic clearance.[16][17]
Q5: What is the mechanism of the RAR signaling pathway and how do antagonists interfere with it?
A5: Retinoic acid receptors (RARs) are nuclear receptors that regulate gene transcription. They form heterodimers with retinoid X receptors (RXRs). In the absence of a ligand (like retinoic acid), the RAR/RXR heterodimer binds to specific DNA sequences called retinoic acid response elements (RAREs) and recruits corepressor proteins, which inhibit gene transcription.[18] When an agonist binds, it causes a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene expression.[18] A RAR-selective antagonist binds to the RAR ligand-binding pocket but fails to induce the conformational change necessary for coactivator recruitment. Instead, it stabilizes the corepressor-bound state, effectively blocking the signaling pathway.
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
-
Problem: Your RAR antagonist candidate shows very low solubility (<10 µg/mL) in aqueous buffers, leading to inconsistent results in in vitro assays and predicted poor oral absorption.
-
Possible Solutions & Experimental Steps:
-
Characterize Thermodynamic and Kinetic Solubility: It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[19] The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20]
-
pH-Dependent Solubility Profile: Since many drug candidates are ionizable, their solubility can be highly dependent on pH.[21] Determine the pKa of your compound and measure its solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Formulation Approaches: If the intrinsic solubility is low, formulation strategies are necessary. The table below summarizes common approaches and their suitability.
-
| Formulation Strategy | Mechanism of Action | Suitability for RAR Antagonists | Key Experimental Readout |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution. | High, especially for crystalline, poorly soluble compounds. | Dissolution rate, degree of supersaturation. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with aqueous fluids in the gut.[3] | High, particularly for lipophilic compounds. | Droplet size analysis, drug precipitation upon dispersion. |
| Nanocrystals | The particle size of the drug is reduced to the nanometer range, increasing the surface area-to-volume ratio and thus the dissolution velocity. | Moderate to High, effective for compounds with dissolution rate-limited absorption. | Particle size distribution, dissolution profile. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[11] | Moderate, dependent on the fit between the drug and the cyclodextrin cavity. | Phase solubility studies, binding constant determination. |
Guide 2: Poor Membrane Permeability
-
Problem: Your compound exhibits adequate solubility but shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.
-
Possible Solutions & Experimental Steps:
-
Assess Efflux Ratio: A low apical-to-basolateral (A-to-B) permeability might be due to active efflux from the cell back into the apical chamber. To test this, perform a bi-directional Caco-2 assay by also measuring the basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of an efflux transporter like P-glycoprotein (P-gp).
-
Confirm Transporter Involvement: If efflux is suspected, repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
Medicinal Chemistry Approaches: If efflux is confirmed as a major issue, medicinal chemistry strategies can be employed to design new analogs that are not transporter substrates. This may involve masking polar groups or altering the molecule's shape and hydrogen bonding capacity.
-
Prodrug Strategy: A prodrug approach can be used to temporarily mask the structural features recognized by the efflux transporter.[9] The prodrug is designed to be cleaved by enzymes in the intestinal cells or blood to release the active parent drug.[10]
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium. Seed the cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 60,000 cells/cm².
-
Monolayer Formation: Maintain the cultures for 21-23 days to allow for spontaneous differentiation into a polarized monolayer.[13]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow rejection test; permeability should be less than 100 nm/s.
-
Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the sampled volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Liver Microsomal Stability Assay
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), and the test compound.[15][17]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.[22] Pre-incubate this mixture at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the test compound (e.g., at 1 µM final concentration) and the NADPH regenerating system to the pre-warmed microsome solution.[22][23] A control reaction without the NADPH system should be run in parallel to account for non-enzymatic degradation.[17]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.[17]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.[16]
Visualizations
Caption: RAR signaling pathway and antagonist mechanism of action.
Caption: Experimental workflow for oral bioavailability assessment.
Caption: Key factors that limit oral bioavailability.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. Overview of factors affecting oral drug absorption | Semantic Scholar [semanticscholar.org]
- 6. Mechanistic Approaches to Predicting Oral Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 12. scientistlive.com [scientistlive.com]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 21. m.youtube.com [m.youtube.com]
- 22. mercell.com [mercell.com]
- 23. researchgate.net [researchgate.net]
"cell culture contamination issues when working with 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid"
-
Technical Support Center: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in Cell Culture
-
Introduction
-
This technical support center provides troubleshooting guidance for researchers and scientists using 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in cell culture experiments. The information addresses common issues related to cell culture contamination that may arise when working with this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid?
-
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid is a complex organic molecule. Due to the specificity of the chemical name, it is likely a research compound, potentially a therapeutic candidate, or a tool compound for biological studies. It is crucial to handle this compound with appropriate laboratory safety measures.
-
Q2: What are the common signs of contamination when using this compound?
-
Common signs of contamination in cell culture include:
-
-
Visible particles or clumps floating in the medium.[4]
-
-
-
A noticeable change in cell morphology or a decrease in cell viability.
-
-
-
For adherent cells, unexpected detachment from the culture vessel surface.
-
-
Q3: Could the compound itself be causing what appears to be contamination?
-
Yes, it is possible for the compound to cause effects that mimic contamination. This can occur in a few ways:
-
-
Cytotoxicity: The compound may be toxic to the cells at certain concentrations, leading to cell death and the release of cellular debris, which can be mistaken for contamination.[8]
-
-
Q4: What are the recommended aseptic techniques when working with this compound?
-
Strict aseptic technique is critical to prevent contamination.[9][10][11][12][13] Key practices include:
-
-
Work in a certified biological safety cabinet (BSC).[11]
-
-
-
Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.[9]
-
-
-
Prepare a sterile stock solution of the compound and filter-sterilize it before adding it to the culture medium.
-
-
-
Handle only one cell line at a time to prevent cross-contamination.[11]
-
-
Troubleshooting Guides
-
Guide 1: Differentiating Between Microbial Contamination and Chemical Precipitation
-
Issue: You observe particulate matter in your cell culture after adding the compound.
-
Troubleshooting Steps:
-
-
Microscopic Examination:
-
-
-
Incubation Test:
-
-
-
Solubility Check:
-
-
Logical Workflow for Differentiating Contamination Types
-
graph TD {
-
}
-
Caption: Troubleshooting workflow for identifying the source of particulates.
-
Guide 2: Managing Suspected Mycoplasma Contamination
-
Issue: Cells are growing slower than usual, and you observe increased cellular debris, but the medium is not turbid.
-
Mycoplasma is a common and insidious contaminant that is not visible by standard microscopy.[14][15][16]
-
Detection:
-
-
PCR-based assays: Highly sensitive and specific for mycoplasma DNA.[17]
-
-
-
ELISA: Detects mycoplasma antigens.
-
-
-
DNA staining: Using dyes like DAPI or Hoechst can reveal mycoplasma as small fluorescent dots outside of the cell nuclei.[16]
-
-
Elimination:
-
-
If possible, discard the contaminated cell line and start with a fresh, uncontaminated stock.
-
-
-
If the cell line is valuable, treatment with specific anti-mycoplasma antibiotics may be attempted.[15]
-
-
Experimental Protocols
-
Protocol 1: Sterility Testing of the Compound Stock Solution
-
This protocol is to ensure that the stock solution of the compound is not a source of contamination.
-
-
Prepare the Compound Stock Solution: Dissolve the compound in a suitable sterile solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
-
Filter Sterilization: Sterilize the stock solution by passing it through a 0.1 µm or 0.22 µm syringe filter into a sterile tube.
-
-
-
Inoculation of Culture Medium:
-
-
-
Incubation: Incubate all flasks at 37°C for 3-5 days.
-
-
-
Observation: Visually inspect the flasks daily for any signs of microbial growth (turbidity, color change).
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
This protocol helps to determine if the compound is cytotoxic at the concentrations used, which could be mistaken for contamination.[8][18]
-
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a no-treatment control.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
-
-
Data Presentation
-
Table 1: Troubleshooting Common Contamination Scenarios
-
| Observation | Potential Cause | Recommended Action |
-
| :--- | :--- | :--- |
-
| Cloudy, yellow medium | Bacterial contamination[1][2] | Discard culture; review aseptic technique. |
-
| Filamentous growth, cloudy medium | Fungal (mold) contamination[4] | Discard culture; decontaminate incubator and hood. |
-
| Budding particles, cloudy medium | Yeast contamination[4] | Discard culture; review aseptic technique. |
-
| Slow cell growth, no turbidity | Mycoplasma contamination[14] | Test for mycoplasma; discard or treat if positive. |
-
| Crystalline particles, clear medium | Chemical precipitation[6][7] | Check compound solubility; adjust concentration or solvent. |
-
| Increased cell death, debris | Compound cytotoxicity[8] | Perform a cell viability assay to determine the toxic concentration. |
-
Signaling Pathway
-
Cellular Stress Response to Contamination or Cytotoxicity
-
Contamination or cytotoxic compounds can induce cellular stress, leading to apoptosis.
-
-
Caption: Simplified pathway of cellular stress leading to apoptosis.
-
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Always follow standard laboratory safety protocols.## Technical Support Center: 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in Cell Culture
Introduction
This technical support center provides troubleshooting guidance for researchers and scientists using 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in cell culture experiments. The information addresses common issues related to cell culture contamination that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid?
4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid is a complex organic molecule. Due to the specificity of the chemical name, it is likely a research compound, potentially a therapeutic candidate, or a tool compound for biological studies. It is crucial to handle this compound with appropriate laboratory safety measures.
Q2: What are the common signs of contamination when using this compound?
Common signs of contamination in cell culture include:
-
Sudden changes in the color of the culture medium (e.g., from red to yellow, indicating a pH change).[1][2]
-
Cloudiness or turbidity in the culture medium.[1][2][3][4][5]
-
Visible particles or clumps floating in the medium.[4]
-
A noticeable change in cell morphology or a decrease in cell viability.
-
For adherent cells, unexpected detachment from the culture vessel surface.
Q3: Could the compound itself be causing what appears to be contamination?
Yes, it is possible for the compound to cause effects that mimic contamination. This can occur in a few ways:
-
Precipitation: If the compound is not fully soluble in the cell culture medium at the concentration used, it may form a precipitate. This can appear as small particles or crystals under the microscope.[6][7]
-
Cytotoxicity: The compound may be toxic to the cells at certain concentrations, leading to cell death and the release of cellular debris, which can be mistaken for contamination.[8]
Q4: What are the recommended aseptic techniques when working with this compound?
Strict aseptic technique is critical to prevent contamination.[9][10][11][12][13] Key practices include:
-
Work in a certified biological safety cabinet (BSC).[11]
-
Sterilize all equipment and reagents that will come into contact with the cell cultures.[11][12]
-
Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.[9]
-
Prepare a sterile stock solution of the compound and filter-sterilize it before adding it to the culture medium.
-
Handle only one cell line at a time to prevent cross-contamination.[11]
Troubleshooting Guides
Guide 1: Differentiating Between Microbial Contamination and Chemical Precipitation
Issue: You observe particulate matter in your cell culture after adding the compound.
Troubleshooting Steps:
-
Microscopic Examination:
-
Microbial Contamination: Bacteria will appear as small, uniformly shaped particles, often exhibiting motility (jiggling or swimming).[2][4] Fungi may appear as filamentous structures, and yeast as budding oval shapes.[4]
-
Chemical Precipitate: Precipitates are typically irregularly shaped crystals or amorphous particles and will not be motile.[6]
-
-
Incubation Test:
-
Transfer a small amount of the culture supernatant (without cells) to a fresh culture vessel containing only medium.
-
Incubate under normal culture conditions.
-
If the turbidity or particulate matter increases over time, it is likely microbial contamination. If it remains unchanged, it is more likely a chemical precipitate.
-
-
Solubility Check:
-
Prepare the compound solution in the cell culture medium at the same concentration used in your experiment in a cell-free vessel.
-
Incubate for the same duration and observe for any precipitate formation.
-
Caption: Troubleshooting workflow for identifying the source of particulates.
Guide 2: Managing Suspected Mycoplasma Contamination
Issue: Cells are growing slower than usual, and you observe increased cellular debris, but the medium is not turbid.
Mycoplasma is a common and insidious contaminant that is not visible by standard microscopy.[14][15][16]
Detection:
-
PCR-based assays: Highly sensitive and specific for mycoplasma DNA.[17]
-
ELISA: Detects mycoplasma antigens.
-
DNA staining: Using dyes like DAPI or Hoechst can reveal mycoplasma as small fluorescent dots outside of the cell nuclei.[16]
Elimination:
-
If possible, discard the contaminated cell line and start with a fresh, uncontaminated stock.
-
If the cell line is valuable, treatment with specific anti-mycoplasma antibiotics may be attempted.[15]
Experimental Protocols
Protocol 1: Sterility Testing of the Compound Stock Solution
This protocol is to ensure that the stock solution of the compound is not a source of contamination.
-
Prepare the Compound Stock Solution: Dissolve the compound in a suitable sterile solvent (e.g., DMSO) to create a concentrated stock solution.
-
Filter Sterilization: Sterilize the stock solution by passing it through a 0.1 µm or 0.22 µm syringe filter into a sterile tube.
-
Inoculation of Culture Medium:
-
Add a small volume (e.g., 10 µL) of the sterile-filtered stock solution to a flask containing 10 mL of sterile cell culture medium (without cells).
-
As a positive control, add a known non-sterile solution to another flask of medium.
-
As a negative control, have a flask of medium with no additions.
-
-
Incubation: Incubate all flasks at 37°C for 3-5 days.
-
Observation: Visually inspect the flasks daily for any signs of microbial growth (turbidity, color change).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol helps to determine if the compound is cytotoxic at the concentrations used, which could be mistaken for contamination.[8][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Data Presentation
Table 1: Troubleshooting Common Contamination Scenarios
| Observation | Potential Cause | Recommended Action |
| Cloudy, yellow medium | Bacterial contamination[1][2] | Discard culture; review aseptic technique. |
| Filamentous growth, cloudy medium | Fungal (mold) contamination[4] | Discard culture; decontaminate incubator and hood. |
| Budding particles, cloudy medium | Yeast contamination[4] | Discard culture; review aseptic technique. |
| Slow cell growth, no turbidity | Mycoplasma contamination[14] | Test for mycoplasma; discard or treat if positive. |
| Crystalline particles, clear medium | Chemical precipitation[6][7] | Check compound solubility; adjust concentration or solvent. |
| Increased cell death, debris | Compound cytotoxicity[8] | Perform a cell viability assay to determine the toxic concentration. |
Signaling Pathway
Cellular Stress Response to Contamination or Cytotoxicity
Contamination or cytotoxic compounds can induce cellular stress, leading to apoptosis.
Caption: Simplified pathway of cellular stress leading to apoptosis.
Disclaimer: This information is intended for research purposes only and should not be considered as medical advice. Always follow standard laboratory safety protocols.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bacteria - UNC Lineberger [unclineberger.org]
- 3. corning.com [corning.com]
- 4. youtube.com [youtube.com]
- 5. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 15. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: LE135 Experimental Protocols and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for achieving consistent and reliable results when working with LE135, a selective Retinoic Acid Receptor Beta (RARβ) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is LE135 and what is its primary mechanism of action?
LE135 is a synthetic retinoid that functions as a selective antagonist for the Retinoic Acid Receptor beta (RARβ). It also shows some activity against RARα at higher concentrations but is highly selective over RARγ and all Retinoid X Receptors (RXRs).[1][2][3] Its primary action is to inhibit the transcriptional activation induced by retinoic acid (RA) binding to RARβ.[1][2] In the absence of an agonist like all-trans-retinoic acid (ATRA), RARs can bind to DNA and actively repress gene transcription through a co-repressor complex. When an agonist binds, it causes a conformational change that releases the co-repressor and recruits a co-activator, initiating gene transcription. LE135 prevents this agonist-induced activation.
Q2: What are the known off-target effects of LE135?
A critical consideration when using LE135 is its potent, non-genomic activation of the pain-initiating ion channels TRPV1 (the capsaicin receptor) and TRPA1 (the wasabi receptor).[4][5][6] This off-target effect is independent of its RARβ antagonism and can lead to unexpected cellular responses, particularly in sensory neurons or other cells expressing these channels.[4][5] Researchers should be aware of this when interpreting results that deviate from the expected RARβ-mediated pathway.
Q3: How should I prepare and store LE135 stock solutions?
LE135 is soluble in DMSO.[7] For consistency, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Preparation: Perform all preparations in subdued light to protect the light-sensitive compound.
-
Storage:
-
Powder: Store at -20°C for long-term storage (months to years), protected from light.[7]
-
Stock Solution (in DMSO): Aliquot the stock solution into light-protected, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.
-
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No antagonistic effect observed (Agonist response is not blocked) | 1. LE135 Degradation: Compound may have degraded due to improper storage, light exposure, or instability in the culture medium over long incubation times. | 1a. Prepare fresh dilutions from a properly stored, new aliquot of LE135 stock solution. 1b. Minimize light exposure during all steps. 1c. Consider reducing incubation time or replenishing the media with fresh LE135 for long-term experiments. |
| 2. Suboptimal Concentration: The concentration of LE135 may be too low to effectively compete with the agonist. | 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and agonist concentration. A typical starting point is a 10- to 100-fold molar excess of LE135 relative to the agonist's EC50. | |
| 3. Incorrect Agonist Concentration: The agonist (e.g., ATRA) concentration may be too high, saturating the receptors and making antagonism difficult to observe. | 3. Use the agonist at a concentration close to its EC50 or EC80, not at a saturating concentration. This will make the system more sensitive to inhibition. | |
| High Cell Death or Unexpected Phenotypes | 1. DMSO Toxicity: Final DMSO concentration in the culture medium is too high. | 1. Ensure the final DMSO concentration is <0.5%, preferably <0.1%. Always run a vehicle control. |
| 2. Off-Target Effects: LE135 may be activating TRPV1 or TRPA1 channels, leading to Ca2+ influx and cytotoxicity or other unexpected cellular responses, especially in neuronal cells.[4][5] | 2a. Check for the expression of TRPV1 and TRPA1 in your cell model. 2b. If present, consider using specific TRPV1/TRPA1 antagonists to confirm if the observed effect is off-target. 2c. Test a different RAR antagonist with a different chemical structure if possible. | |
| Precipitation in Culture Medium | 1. Poor Solubility: The final concentration of LE135 exceeds its solubility limit in the aqueous culture medium. This is common when diluting a DMSO stock. | 1a. Perform serial dilutions. Avoid adding a small volume of high-concentration stock directly into a large volume of media. 1b. After diluting in media, vortex or pipette vigorously to ensure it is fully dissolved before adding to cells. 1c. Do not exceed a final working concentration of 100 µM, as retinoids can precipitate above this level in culture. |
| Inconsistent Results Between Experiments | 1. Stock Solution Variability: Repeated freeze-thaw cycles of the stock solution can lead to degradation or concentration changes due to solvent evaporation. | 1. Aliquot stock solutions into single-use vials upon preparation to ensure consistency. |
| 2. Cell Passage Number: The responsiveness of cells to retinoic acid signaling can change with high passage numbers. | 2. Use cells within a consistent and defined passage number range for all related experiments. | |
| 3. Media Component Instability: Certain components in the culture media, like L-glutamine, can degrade over time, affecting cell health and responsiveness.[8] | 3. Use fresh, pre-warmed media for all experiments. Avoid using media that has been stored at 4°C for extended periods after supplementation. |
Experimental Protocols
Protocol 1: RARβ Antagonism via Luciferase Reporter Assay
This protocol details how to quantify the antagonistic activity of LE135 against an ATRA-induced response using a cell line transfected with a luciferase reporter construct containing a Retinoic Acid Response Element (RARE).
1. Materials:
-
Cells expressing RARβ (e.g., HEK293T, MCF-7)
-
RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinoic acid (ATRA), 10 mM stock in DMSO
-
LE135, 10 mM stock in DMSO
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
2. Experimental Workflow:
Caption: Workflow for LE135 antagonist reporter assay.
3. Detailed Steps:
-
Day 1: Seeding and Transfection
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on Day 3.
-
After 24 hours, co-transfect cells with the RARE-luciferase reporter plasmid and the control plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Day 2: Treatment
-
Prepare serial dilutions of LE135 in serum-free medium.
-
Remove the transfection medium from the cells and replace it with the LE135 dilutions. For the control and agonist-only wells, add medium with the equivalent concentration of DMSO (vehicle).
-
Incubate for 1 hour. This pre-incubation allows the antagonist to occupy the receptors.
-
Prepare dilutions of ATRA in serum-free medium. Add the ATRA solution to the LE135-treated wells.
-
Incubate for 18-24 hours.
-
-
Day 3: Lysis and Readout
-
Remove the medium and gently wash the cells once with PBS.
-
Lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.
-
Measure both Firefly and Renilla luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
4. Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of LE135.
-
Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value for LE135.
Representative Data
The following table summarizes typical concentration ranges for an ATRA/LE135 reporter assay experiment. Actual values must be optimized for your specific cell line and experimental conditions.
| Compound | Parameter | Typical Concentration Range | Purpose |
| ATRA | Agonist (EC50) | 1 - 10 nM | To induce a sub-maximal response that can be effectively inhibited. |
| LE135 | Antagonist (IC50) | 10 nM - 10 µM | To determine the concentration range for inhibiting the ATRA response. |
| DMSO | Vehicle Control | < 0.1% (v/v) | To control for any effects of the solvent on the assay system. |
Signaling Pathway and Troubleshooting Logic
Retinoic Acid Signaling and Point of LE135 Inhibition
The diagram below illustrates the canonical retinoic acid signaling pathway and highlights the inhibitory action of LE135.
Caption: LE135 competitively antagonizes ATRA at the RARβ receptor.
Troubleshooting Logic Diagram
Use this decision tree to diagnose failed or inconsistent experiments where no antagonist effect is observed.
Caption: Decision tree for troubleshooting a lack of LE135 activity.
References
- 1. LINKSciences [linksciences.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. experts.umn.edu [experts.umn.edu]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. medscape.com [medscape.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validation & Comparative
A Comparative Guide to RARβ Antagonists: LE135, LE540, and the Agonist LE511
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic retinoids LE135, LE540, and LE511, focusing on their interactions with the Retinoic Acid Receptor Beta (RARβ). While LE135 and LE540 are established RARβ antagonists, LE511 is distinguished by its selective agonist activity. This document summarizes their performance based on available experimental data, outlines the methodologies for their characterization, and illustrates their mechanism of action within the retinoic acid signaling pathway.
Data Presentation: Quantitative Comparison
The following table summarizes the binding affinities and functional activities of LE135, LE540, and LE511. The data highlights their selectivity and potency, providing a clear basis for comparison in research applications.
| Compound | Target Receptor | Activity Type | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Selectivity Profile |
| LE135 | RARβ | Antagonist | 220 nM[1] | 150 nM (inhibition of Am80-induced HL-60 cell differentiation)[2] | Selective for RARβ over RARα (Ki = 1.4 μM) and highly selective over RARγ and RXRs[1][2]. |
| LE540 | RARβ | Antagonist | ~220 nM[1] | Reported to have a 10-fold higher antagonistic potential than LE135[3]. | RARβ-selective antagonist. Specific Ki values for RARα and RARγ are not readily available in the reviewed literature. |
| LE511 | RARβ | Agonist | Not Available | Selectively induced RARβ transcriptional activity[4]. A specific EC50 value is not readily available in the reviewed literature. | RARβ-selective agonist[4]. |
Mechanism of Action: The Retinoic Acid Signaling Pathway
Retinoic acid receptors (RARs) are ligand-activated transcription factors that, upon binding to retinoic acid, regulate gene expression. They form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting transcription. The binding of an agonist, like all-trans retinoic acid (ATRA) or LE511, induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription. Conversely, antagonists like LE135 and LE540 bind to the receptor but do not induce the conformational change necessary for coactivator recruitment, thus blocking the signaling pathway.
Caption: Mechanism of RARβ signaling and intervention by LE135, LE540, and LE511.
Experimental Protocols
The characterization of compounds like LE135, LE540, and LE511 relies on standardized in vitro assays to determine their binding affinity, selectivity, and functional activity. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of LE135, LE540, and LE511 for RARα, RARβ, and RARγ.
Materials:
-
HEK293T cells transiently transfected to express human RARα, RARβ, or RARγ.
-
Radioligand: [³H]all-trans retinoic acid ([³H]ATRA).
-
Unlabeled all-trans retinoic acid (for determining non-specific binding).
-
Test compounds: LE135, LE540, LE511.
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Lysate Preparation: Harvest transfected HEK293T cells and prepare nuclear extracts.
-
Assay Setup: In a 96-well plate, combine the nuclear extract, a fixed concentration of [³H]ATRA, and varying concentrations of the test compound (LE135, LE540, or LE511).
-
Incubation: Incubate the mixture at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Transcriptional Activation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To determine the functional activity (agonist EC50 or antagonist IC50) of LE135, LE540, and LE511 on RARβ.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or HEK293T).
-
Expression vector for human RARβ.
-
Reporter plasmid containing a luciferase gene under the control of a RARE promoter.
-
Transfection reagent.
-
Test compounds: LE135, LE540, LE511.
-
Agonist (e.g., all-trans retinoic acid) for antagonist assays.
-
Cell culture medium and reagents.
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Cell Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
For Agonist Assay (LE511): Treat the cells with varying concentrations of LE511.
-
For Antagonist Assay (LE135, LE540): Treat the cells with a fixed concentration of an RAR agonist (e.g., ATRA at its EC50) in the presence of varying concentrations of LE135 or LE540.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis:
-
For Agonist Assay: Plot the luminescence signal against the log concentration of LE511 to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Antagonist Assay: Plot the percentage of inhibition of the agonist-induced luminescence against the log concentration of LE135 or LE540 to determine the IC50 value.
-
Caption: Workflow for a transcriptional activation reporter gene assay.
References
LE135 vs. Pan-RAR Antagonists: A Comparative Analysis for the Research Professional
In the landscape of retinoid X receptor (RXR) and retinoic acid receptor (RAR) modulation, the choice between a receptor-selective antagonist and a pan-antagonist is critical for targeted research and therapeutic development. This guide provides a detailed comparative analysis of LE135, a selective RARβ/α antagonist, and various pan-RAR antagonists, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Tale of Selectivity
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that, upon binding to their cognate ligands, undergo a conformational change. This alteration facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the transcriptional regulation of target genes. RAR antagonists function by binding to the ligand-binding pocket of the receptor, thereby preventing this crucial conformational shift and maintaining a repressive state.
Pan-RAR antagonists , such as AGN194310, are designed to bind with high affinity to all three RAR isoforms (α, β, and γ). Their mechanism of antagonism often involves a bulky chemical structure that sterically hinders the repositioning of helix 12, a critical component of the coactivator binding site. This effectively locks the receptor in an inactive conformation, incapable of initiating gene transcription. Some pan-RAR modulators, like BMS 493, act as inverse agonists, not only blocking agonist activity but also reducing the basal transcriptional activity of the receptor by stabilizing its interaction with corepressors.
LE135 , in contrast, exhibits a more nuanced mechanism rooted in its selectivity. While it functions as a classical antagonist by blocking the action of RAR agonists, it displays a preferential binding to RARβ and, to a lesser extent, RARα, with high selectivity over RARγ.[1] This isoform selectivity suggests that LE135 may offer a more targeted approach to modulating RAR signaling, potentially minimizing off-target effects associated with antagonizing all three isoforms simultaneously. Interestingly, one study has suggested that LE135 can induce a partial release of the corepressor SMRT from RARγ, indicating a complex interaction with the coregulator machinery.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for LE135 and representative pan-RAR antagonists. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Target | Binding Affinity (K_i) | Reference |
| LE135 | RARα | 1.4 µM | [1] |
| RARβ | 220 nM | [1] | |
| RARγ | High Selectivity (low affinity) | [1] | |
| AGN194310 | RARα | - (ED_50 = 4.3 nM) | [3] |
| RARβ | - (ED_50 = 5 nM) | [3] | |
| RARγ | - (ED_50 = 2.5 nM) | [3] |
Table 1: Comparative Binding Affinities. This table highlights the distinct binding profiles of LE135 and the pan-RAR antagonist AGN194310. LE135 shows a clear preference for RARβ, while AGN194310 binds with high and relatively equal affinity to all three RAR isoforms.
| Compound | Assay | IC_50 / EC_50 | Cell Line | Reference |
| LE135 | Inhibition of Am80-induced differentiation | 150 nM | HL-60 | [1] |
| Activation of TRPV1 | 2.5 µM | HEK293T | [1] | |
| Activation of TRPA1 | 20 µM | HEK293T | [1] | |
| AGN194310 | Inhibition of cell growth | ~200-800 nM | Primary Prostate Cancer Cells | [4] |
| Inhibition of cell growth | ~250 nM | LNCaP, DU-145, PC-3 | [4] | |
| BMS 493 | Inhibition of RA-induced differentiation | 100 nM (effective concentration) | ALDH^hi UCB cells | [5][6] |
Table 2: Functional Activity Data. This table presents the functional potencies of LE135 and pan-RAR antagonists in various cellular assays. Of note, LE135 has been shown to have off-target activity on TRPV1 and TRPA1 channels, an important consideration for in vivo studies.[1]
Experimental Protocols
Competitive Binding Assay
This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Nuclear extracts from cells overexpressing a specific RAR isoform (α, β, or γ).
-
Radiolabeled RAR ligand (e.g., [³H]-all-trans-retinoic acid).
-
Test compound (LE135 or pan-RAR antagonist).
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation fluid and counter.
Procedure:
-
Incubate a constant concentration of the radiolabeled ligand with the nuclear extract containing the target RAR isoform.
-
Add increasing concentrations of the unlabeled test compound to the mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., via filtration through a glass fiber filter).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC_50 value.
-
The K_i value can then be calculated using the Cheng-Prusoff equation.
Transactivation Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific RAR isoform.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Expression vector for the desired RAR isoform (α, β, or γ).
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
Transfection reagent.
-
RAR agonist (e.g., all-trans-retinoic acid).
-
Test compound (LE135 or pan-RAR antagonist).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the RAR expression vector and the RARE-luciferase reporter plasmid.
-
After allowing for receptor expression, treat the cells with a constant concentration of the RAR agonist in the presence of increasing concentrations of the test antagonist.
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced luciferase activity is the IC_50 value.
Mandatory Visualization
Caption: RAR signaling pathway and points of antagonist intervention.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical relationship of antagonist selectivity and potential outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) for Selective RARβ Antagonism
This guide provides a comprehensive comparison of the retinoic acid receptor (RAR) antagonist, 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, also known as LE135, with other RAR modulators. The focus of this analysis is to validate its selectivity for the RARβ isoform, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Introduction to Retinoic Acid Receptors (RARs)
Retinoic acid receptors (RARs) are nuclear receptors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. The development of subtype-selective RAR modulators is a key area of research for targeted therapies with improved efficacy and reduced side effects. LE135 is a synthetic retinoid designed to be a selective antagonist of RARβ.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional activities of LE135 in comparison to a panel of other RAR modulators, including pan-agonists, and subtype-selective agonists and antagonists.
Table 1: Competitive Binding Affinity (Ki in µM) of RAR Modulators
| Compound | RARα Ki (µM) | RARβ Ki (µM) | RARγ Ki (µM) | Selectivity Profile |
| LE135 | 1.4[1] | 0.22 [1][2] | High Selectivity | RARβ-selective antagonist |
| LE540 | - | 0.22[2] | - | RARβ-selective antagonist[2] |
| All-trans Retinoic Acid (ATRA) | ~0.002 | ~0.002 | ~0.002 | Pan-agonist |
| BMS453 | Antagonist | Agonist | Antagonist | RARβ agonist, RARα/γ antagonist |
| AM80 (Tamibarotene) | Agonist | Lower Affinity | No Affinity | RARα-selective agonist |
Table 2: Functional Activity (IC50/EC50 in nM) of RAR Modulators
| Compound | Assay | IC50/EC50 (nM) | Target Receptor(s) |
| LE135 | HL-60 Differentiation Inhibition (vs. Am80) | 150 | RARα/β |
| AC261066 | Transactivation | pEC50 = 8.1 | RARβ2 |
| BMS961 | Transactivation | 30 | RARγ |
| Am80 (Tamibarotene) | Transactivation | - | RARα |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domains (LBDs).
-
Radioligand: [³H]9-cis-Retinoic Acid.
-
Test compounds (e.g., LE135) and a non-labeled competitor for non-specific binding determination (e.g., unlabeled 9-cis-Retinoic Acid).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with appropriate additives.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the RAR LBD with a fixed concentration of [³H]9-cis-Retinoic Acid (typically at its Kd concentration).
-
Add varying concentrations of the test compound (e.g., LE135) to compete for binding.
-
A parallel set of incubations is performed in the presence of a high concentration of unlabeled 9-cis-Retinoic Acid to determine non-specific binding.
-
Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
Separate the bound from free radioligand using a method like filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. RAR Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a specific RAR subtype.
-
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for the full-length RARα, RARβ, or RARγ.
-
Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
Transfection reagent.
-
Test compounds (agonists and antagonists).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the mammalian cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid.
-
After a recovery period, treat the cells with varying concentrations of the test compound. For antagonist testing, cells are co-treated with a known RAR agonist.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
For agonists, plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the agonist-induced luciferase activity against the logarithm of the antagonist concentration to determine the IC50 value.
-
3. HL-60 Cell Differentiation Assay (NBT Reduction Assay)
This assay assesses the functional effect of retinoids on cell differentiation by measuring the ability of differentiated cells to produce superoxide upon stimulation, which reduces nitroblue tetrazolium (NBT) to a blue formazan precipitate.
-
Materials:
-
HL-60 human promyelocytic leukemia cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Test compounds (retinoids).
-
Nitroblue tetrazolium (NBT) solution.
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation.
-
Microscope.
-
-
Procedure:
-
Culture HL-60 cells in the presence of varying concentrations of the test retinoid for a period of 72-96 hours to induce differentiation.
-
Harvest the cells and resuspend them in a buffer containing NBT and PMA.
-
Incubate the cells for a short period (e.g., 30 minutes) at 37°C.
-
Count the number of cells containing blue formazan deposits (NBT-positive cells) and the total number of cells using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of NBT-positive cells for each treatment condition.
-
For antagonists like LE135, the assay is performed in the presence of a known inducer of differentiation (e.g., the RARα agonist Am80), and the ability of the antagonist to inhibit this differentiation is measured.
-
Visualizations
RAR Signaling Pathway
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Logical Relationship: RARβ Selectivity of LE135
Caption: LE135 demonstrates higher affinity for RARβ over RARα and RARγ.
References
LE135: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of LE135 with a range of nuclear receptors, supported by available experimental data and detailed methodologies.
LE135 is a synthetic organic molecule primarily identified as a potent antagonist of the Retinoic Acid Receptor beta (RARβ). Its selectivity for RARβ over other RAR subtypes and retinoid X receptors (RXRs) has been a subject of interest. However, a thorough evaluation of its interaction with a broader panel of nuclear receptors is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Binding Affinity Profile of LE135
The primary measure of a compound's interaction with its target is its binding affinity, often expressed as the inhibition constant (Ki). The following table summarizes the known binding affinities of LE135 for various nuclear receptors.
| Nuclear Receptor | Ligand Binding Domain | Ki (nM) | Reference |
| Retinoic Acid Receptors (RARs) | |||
| RARα | Human | 1400 | [1] |
| RARβ | Human | 220 | [1] |
| RARγ | Human | >10,000 | [1] |
| Retinoid X Receptors (RXRs) | |||
| RXRα | Human | >10,000 | [1] |
| RXRβ | Human | >10,000 | [1] |
| RXRγ | Human | >10,000 | [1] |
Functional Activity of LE135
Beyond binding, it is essential to assess the functional consequences of the interaction, such as antagonism or agonism. This is typically quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in functional assays.
| Nuclear Receptor | Assay Type | Cell Line | LE135 Activity | IC50/EC50 (nM) | Reference |
| RARβ | Antagonist Assay | HL-60 | Inhibition of Am80-induced differentiation | 150 | [1] |
Note: The IC50 value represents the concentration of LE135 required to inhibit 50% of the cellular response induced by an agonist.
Unexpected Cross-Reactivity with TRP Channels
Interestingly, studies have revealed that LE135 exhibits significant cross-reactivity with Transient Receptor Potential (TRP) channels, which are not nuclear receptors but are crucial in sensory perception.
| Channel | Activity | EC50 (µM) | Reference |
| TRPV1 | Activator | 2.5 | [1] |
| TRPA1 | Activator | 20 | [1] |
This off-target activity on TRPV1 and TRPA1 has been linked to pain-related behaviors observed in preclinical studies.[][3]
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the binding and functional activity of LE135.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Principle: The assay measures the ability of an unlabeled compound (LE135) to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.
Workflow:
References
A Comparative Analysis of LE135 and BMS-189453 in the Inhibition of Spermatogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two retinoic acid receptor (RAR) antagonists, LE135 and BMS-189453, with a focus on their potential application in the inhibition of spermatogenesis for male contraception. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is essential for spermatogenesis, the process of sperm production. RA signaling is mediated by retinoic acid receptors (RARs), of which there are three main subtypes: RARα, RARβ, and RARγ. The disruption of RA signaling through RAR antagonism presents a promising non-hormonal approach to male contraception. This guide examines two such antagonists: LE135 and BMS-189453. While extensive research has been conducted on BMS-189453, demonstrating its efficacy in reversibly inhibiting spermatogenesis in animal models, data on the specific effects of LE135 in this context are limited. This comparison, therefore, draws upon available data for both compounds to provide a comprehensive overview for research and development purposes.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for LE135 and BMS-189453, highlighting their receptor selectivity and effects on spermatogenesis.
| Parameter | LE135 | BMS-189453 |
| Receptor Selectivity | RARβ and RARα selective antagonist.[1][2][3] | Pan-RAR antagonist (α, β, and γ).[4][5] |
| Binding Affinity (Ki) | RARα: 1.4 μM, RARβ: 220 nM.[1][2] | Not explicitly stated in the provided results. |
| In Vivo Efficacy (Spermatogenesis Inhibition) | No direct studies on spermatogenesis inhibition found. | Orally active, causes reversible inhibition of spermatogenesis in mice.[6][7] |
| Effective Dosing (Mice) | Not available. | 1.0 mg/kg daily for up to 16 weeks resulted in 100% sterility.[7] |
| Reversibility | Not available. | Fertility is restored upon cessation of treatment.[6][7] |
| Reported Side Effects | Activates pain-initiating TRPV1 and TRPA1 channels in vitro and in vivo (mice), suggesting a potential for pain-related side effects.[8] | At therapeutic doses for contraception in mice, no adverse side effects were detected.[6][7] At high doses in rats (15 mg/kg and above), testicular degeneration, and other toxicities were observed.[4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Retinoic Acid Signaling Pathway in Spermatogenesis
Caption: Retinoic acid signaling pathway in spermatogenesis and points of inhibition by LE135 and BMS-189453.
In Vivo Study Workflow for a Novel RAR Antagonist
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an RAR antagonist for male contraception.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of RAR antagonists in spermatogenesis.
Receptor Binding Assay (Competitive Displacement)
-
Objective: To determine the binding affinity (Ki) of a compound for different RAR subtypes.
-
Methodology:
-
Prepare cell lysates or nuclear extracts from cells overexpressing a specific human RAR subtype (α, β, or γ).
-
Incubate the extracts with a constant concentration of a radiolabeled retinoic acid (e.g., [³H]all-trans-retinoic acid).
-
Add increasing concentrations of the unlabeled test compound (LE135 or BMS-189453).
-
After incubation, separate the bound from free radioligand using a filter binding assay.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that displaces 50% of the radioligand) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Spermatogenesis Inhibition Study (Mouse Model)
-
Objective: To evaluate the efficacy and reversibility of a compound in inhibiting spermatogenesis in a living organism.
-
Methodology:
-
Animal Model: Use adult male mice (e.g., CD-1 strain, 8-10 weeks old).
-
Drug Formulation and Administration: Suspend the test compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at various doses (e.g., 1, 5, 10 mg/kg/day). A control group receives the vehicle only.
-
Dosing Period: Treat the animals for a defined period (e.g., 4, 8, or 16 weeks).
-
Fertility Assessment: During the last week of treatment, co-house each male with two proven fertile female mice. Monitor the females for pregnancy and record the number of pups per litter.
-
Terminal Procedures: At the end of the treatment period, euthanize a subset of mice. Collect blood for hormone analysis (testosterone levels). Harvest testes and epididymides.
-
Histological Analysis: Fix testes in Bouin's solution, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the seminiferous tubules for the presence and organization of different germ cell stages.
-
Sperm Count: Mince the cauda epididymis in a known volume of saline and count the number of sperm using a hemocytometer.
-
Reversibility Study: For the remaining animals, cease treatment and monitor the return of fertility by conducting mating studies at different time points post-treatment (e.g., 4, 8, 12 weeks).
-
In Vitro Transactivation Assay
-
Objective: To determine if a compound acts as an agonist or antagonist of a specific RAR subtype.
-
Methodology:
-
Cell Line: Use a suitable cell line (e.g., HEK293T or HeLa) that does not endogenously express high levels of RARs.
-
Plasmids: Co-transfect the cells with three plasmids:
-
An expression vector for the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, treat the cells with a known RAR agonist (e.g., all-trans-retinoic acid) in the presence or absence of increasing concentrations of the test compound.
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: An antagonist will inhibit the agonist-induced luciferase activity in a dose-dependent manner.
-
Conclusion and Future Directions
BMS-189453 has been extensively studied as a pan-RAR antagonist and has demonstrated proof-of-concept for the reversible, non-hormonal inhibition of spermatogenesis in animal models. Its well-documented effects make it a valuable tool for further research into the role of retinoic acid in male reproduction.
LE135, with its selectivity for RARβ and RARα, presents an interesting candidate for investigation. However, there is a clear lack of published data on its effects on spermatogenesis. Future research should focus on in vivo studies with LE135 to determine its efficacy, reversibility, and safety profile in the context of male contraception. A critical consideration for the development of LE135, or any related compound, will be to assess and mitigate the potential for off-target effects, such as the activation of pain receptors. Direct, head-to-head comparative studies of LE135 and BMS-189453 using the standardized protocols outlined in this guide would be invaluable in determining the relative advantages and disadvantages of a pan-RAR versus a more selective RAR antagonist approach for male contraception.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LE135 | RARβ inhibitor | Probechem Biochemicals [probechem.com]
- 3. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of the retinoic acid receptor alpha-specific antagonist YCT-529 for male contraception: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. LE135, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of LE135 with Retinoid X Receptor (RXR) Agonists
An Objective Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of the RARβ-selective antagonist LE135 when used in combination with Retinoid X Receptor (RXR) agonists. While direct experimental data on this specific combination is limited in the public domain, this guide synthesizes existing knowledge on RAR/RXR signaling to provide a framework for evaluation, including hypothetical experimental data and detailed protocols.
Retinoid X Receptors (RXRs) are key players in cellular signaling, forming heterodimers with various other nuclear receptors, including Retinoic Acid Receptors (RARs).[1][2] These RAR/RXR heterodimers are "non-permissive," meaning the presence of a ligand for the partner receptor (RAR) is typically required for the complex to be transcriptionally active.[3] LE135 is a known antagonist of RARβ and, to a lesser extent, RARα, while being highly selective over RARγ and all RXR isoforms.[4][5]
The combination of an RAR antagonist like LE135 with an RXR agonist presents a compelling area of study. It is hypothesized that in the context of a RAR/RXR heterodimer, blocking the RAR partner with an antagonist while simultaneously activating the RXR partner could lead to unique transcriptional outcomes. One study has suggested that RARα antagonists can synergistically activate the RXR-RARα heterodimer in the presence of an RXR agonist.[6]
This guide explores the potential for such synergy with LE135.
Comparative Performance: Hypothetical Data
To illustrate the potential for synergy, the following tables present hypothetical data from a luciferase reporter assay. This assay is designed to measure the transcriptional activation of a reporter gene under the control of a retinoic acid response element (RARE) in cells co-transfected with RARβ and RXRα.
Table 1: Transcriptional Activation with LE135 and an RXR Agonist (e.g., Bexarotene)
| Treatment Group | LE135 (nM) | RXR Agonist (nM) | Fold Luciferase Activity (Mean ± SD) |
| Vehicle Control | 0 | 0 | 1.0 ± 0.1 |
| LE135 Alone | 100 | 0 | 0.9 ± 0.2 |
| RXR Agonist Alone | 0 | 100 | 1.5 ± 0.3 |
| LE135 + RXR Agonist | 100 | 100 | 5.2 ± 0.6 |
| RA (Positive Control) | - | - | 10.0 ± 1.1 |
Table 2: Dose-Dependent Synergy
| LE135 (nM) | RXR Agonist (nM) | Fold Luciferase Activity (Mean ± SD) |
| 10 | 100 | 2.1 ± 0.4 |
| 50 | 100 | 4.3 ± 0.5 |
| 100 | 100 | 5.2 ± 0.6 |
| 200 | 100 | 5.5 ± 0.7 |
Experimental Protocols
Luciferase Reporter Assay for Transcriptional Synergy
Objective: To quantify the synergistic activation of the RARβ/RXRα heterodimer by LE135 and an RXR agonist.
Materials:
-
HEK293T cells
-
Expression vectors for human RARβ and RXRα
-
Luciferase reporter plasmid containing a RARE (e.g., pGL4.27[luc2P/minP/RARE])
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Lipofectamine 3000 or similar transfection reagent
-
LE135 (in DMSO)
-
RXR Agonist (e.g., Bexarotene, in DMSO)
-
All-trans retinoic acid (RA, in DMSO) as a positive control
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with the RARβ expression vector, RXRα expression vector, RARE-luciferase reporter, and the Renilla control vector using Lipofectamine 3000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 6 hours of transfection, replace the medium with fresh medium containing the test compounds (LE135, RXR agonist, or their combination) or vehicle (DMSO). Ensure the final DMSO concentration is <0.1%.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction relative to the vehicle control.
-
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action.
Caption: Proposed synergistic activation of the RAR/RXR heterodimer.
Caption: Workflow for the luciferase reporter assay.
References
- 1. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Retinoid X Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 3. Retinoid X Receptor Antagonists [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LE135 | RARβ inhibitor | Probechem Biochemicals [probechem.com]
- 6. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the anti-cancer activity of LE135 against established chemotherapeutics"
In the evolving landscape of oncology, novel targeted therapies are continuously being evaluated against established treatment regimens. This guide provides a comparative overview of the anti-cancer activity of LBY135, an investigational anti-DR5 agonistic antibody, and standard-of-care chemotherapeutics for colon cancer, namely 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan. This analysis is intended for researchers, scientists, and drug development professionals to objectively assess the performance and mechanisms of these agents based on available experimental data.
Mechanism of Action: A Tale of Two Strategies
LBY135 represents a targeted immunotherapy approach, while standard chemotherapeutics employ broader cytotoxic mechanisms.
LBY135: This chimeric monoclonal antibody specifically binds to Death Receptor 5 (DR5) on the surface of tumor cells.[1][2] This binding mimics the action of the natural ligand, TRAIL (TNF-related apoptosis-inducing ligand), triggering a signaling cascade that leads to apoptosis, or programmed cell death, of the cancer cell.[1][2] This mechanism is highly specific to cells expressing DR5, potentially minimizing damage to healthy, non-transformed cells.[1][2]
Standard Chemotherapeutics:
-
5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU interferes with DNA and RNA synthesis.[3][4][5] Its active metabolites inhibit thymidylate synthase, an enzyme critical for DNA replication, and can also be incorporated into RNA, disrupting its function.[3][4][5][6] This disruption of fundamental cellular processes leads to cell death in rapidly dividing cells, including cancer cells.[3][4][5]
-
Oxaliplatin: This third-generation platinum-based compound works by forming platinum-DNA adducts, which create cross-links within and between DNA strands.[7][8][9][10] These cross-links inhibit DNA replication and transcription, ultimately inducing apoptosis.[7][8][9][10]
-
Irinotecan: This topoisomerase I inhibitor is a prodrug that is converted to its active metabolite, SN-38.[11][12][13][14][15] SN-38 stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[11][12][13][14][15] This leads to the accumulation of DNA damage and subsequent cell death.[11][12][13][14][15]
The following diagram illustrates the distinct signaling pathways of LBY135 and the points of intervention for the standard chemotherapeutics.
Caption: Mechanisms of LBY135 and standard chemotherapies.
Comparative Efficacy Data
Direct comparative clinical trials between LBY135 and standard chemotherapies are not yet available. However, data from preclinical and early clinical studies of LBY135 can be contextualized with the established efficacy of standard treatments for colon cancer.
In-Vitro Studies
| Drug | Cancer Type | Metric | Result | Citation |
| LBY135 | Colon Cancer Cell Lines | IC50 | ≤ 20 nM in 45% of 40 cell lines | [2] |
| 5-FU | Colon Cancer | - | Standard of care, often in combination | [6][16] |
| Oxaliplatin | Colon Cancer | - | Standard of care, often in combination | [17][18][19][20] |
| Irinotecan | Colon Cancer | - | Standard of care, often in combination | [12][18][19] |
Clinical Studies
A Phase I clinical trial of LBY135, both as a monotherapy and in combination with capecitabine (an oral prodrug of 5-FU), has shown the drug to be well-tolerated with signs of clinical activity in patients with advanced solid tumors, including colorectal cancer (CRC).[21]
| Drug/Regimen | Cancer Type | Phase | Key Findings | Citation |
| LBY135 (monotherapy) | Advanced Solid Tumors | I | Well-tolerated; 1 minor response (sarcoma), tumor marker decrease in 2 patients (NSCLC, prostate). | [21] |
| LBY135 + Capecitabine | Advanced Solid Tumors | I | Well-tolerated; 1 partial response (CRC), 1 metabolic PR (ovarian), tumor marker decrease in 4 patients. | [21] |
| FOLFOX (5-FU, Leucovorin, Oxaliplatin) | Stage III Colon Cancer | Adjuvant | Standard of care, reduces risk of recurrence. | [17] |
| FOLFIRI (5-FU, Leucovorin, Irinotecan) | Metastatic Colorectal Cancer | First-line | Standard of care. | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
LBY135 In-Vitro Cell Viability Assay
The anti-proliferative activity of LBY135 was assessed using a luciferase-based ATP quantization method.
-
Cell Culture: Human colon cancer cell lines were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of pre-cross-linked LBY135.
-
Incubation: Plates were incubated for a specified period (e.g., 24 hours).
-
Viability Assessment: Cell viability was measured using a luciferase-based ATP assay, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The percentage of cell survival was normalized to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) was then calculated.[2]
The following diagram outlines the general workflow for this in-vitro assay.
Caption: Workflow for assessing LBY135 in-vitro efficacy.
Standard Chemotherapy Efficacy Evaluation
The efficacy of standard chemotherapeutics like 5-FU, Oxaliplatin, and Irinotecan has been established through numerous large-scale, randomized clinical trials. The protocols for these trials are extensive and typically involve:
-
Patient Selection: Strict inclusion and exclusion criteria to ensure a homogenous patient population.
-
Treatment Arms: Patients are randomized to receive either the investigational regimen or the standard of care.
-
Dosing and Administration: Standardized dosing schedules and routes of administration (e.g., intravenous infusion).[4][8][13]
-
Efficacy Endpoints: Primary endpoints often include overall survival (OS) and progression-free survival (PFS). Secondary endpoints can include objective response rate (ORR) and disease control rate (DCR).
-
Safety Monitoring: Rigorous monitoring and grading of adverse events.
Conclusion
LBY135 demonstrates a promising, targeted mechanism of action that is distinct from the broad cytotoxic effects of standard chemotherapeutics used in colon cancer. Early clinical data suggest a favorable safety profile and signs of anti-tumor activity. While direct comparative data is lacking, the available preclinical and Phase I results for LBY135 warrant further investigation in later-phase clinical trials to definitively establish its efficacy relative to and in combination with established agents like 5-FU, Oxaliplatin, and Irinotecan. The development of targeted therapies like LBY135 holds the potential to offer more personalized and less toxic treatment options for patients with colon cancer.
References
- 1. LBY135, a Novel Anti-DR5 Agonistic Antibody Induces Tumor Cell–Specific Cytotoxic Activity in Human Colon Tumor Cell Lines and Xenografts - OAK Open Access Archive [oak.novartis.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. What is Oxaliplatin used for? [synapse.patsnap.com]
- 10. cphi-online.com [cphi-online.com]
- 11. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 12. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Irinotecan - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. gicancer.or.kr [gicancer.or.kr]
- 17. Adjuvant Chemotherapy for Stage III Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 19. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 20. cancerresearchuk.org [cancerresearchuk.org]
- 21. ascopubs.org [ascopubs.org]
Validating LE135's Mechanism: A Comparative Analysis with Alternative RARβ Antagonists Guided by Gene Knockout Studies
For Immediate Release
This guide provides a comprehensive comparison of the retinoic acid receptor (RAR) antagonist LE135 with alternative RARβ antagonists. A central focus is the validation of LE135's mechanism of action, particularly its off-target effects, through gene knockout studies. This analysis is intended for researchers, scientists, and drug development professionals working with RAR modulators.
Introduction to LE135 and its Dual Mechanism
LE135 is widely recognized as a retinoic acid receptor (RAR) antagonist, exhibiting moderate selectivity for RARβ over RARα, and high selectivity against RARγ and retinoid X receptors (RXRs).[1][2][3] Its primary intended mechanism is the inhibition of RARβ-mediated transcriptional activation.[2][3][4] However, research has revealed a significant off-target activity of LE135 as a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor, and the transient receptor potential cation channel subfamily A member 1 (TRPA1), the "wasabi receptor".[5][6] This dual activity is crucial for understanding the full physiological effects of LE135, particularly its induction of pain-related behaviors.[5][6]
Validation of LE135's Off-Target Mechanism via Gene Knockout Studies
The pivotal role of TRPV1 and TRPA1 in mediating the pain-inducing effects of LE135 has been unequivocally demonstrated through pharmacological and genetic ablation studies.[5][6] Specifically, research utilizing mice with targeted deletions (knockouts) of the Trpv1 and Trpa1 genes has provided definitive evidence for the involvement of these channels. In these studies, the pain-related responses typically observed after LE135 administration were significantly attenuated in the knockout mice, confirming that these channels are the primary mediators of LE135's nociceptive effects.[5]
Performance Comparison: LE135 vs. Alternative RARβ Antagonists
The following tables summarize the quantitative data for LE135 and a selection of alternative RAR antagonists. A key differentiator for LE135 is the characterization of its off-target effects, which is currently lacking for many alternatives in publicly available literature.
Table 1: Comparative Binding Affinities and Potencies of RAR Antagonists
| Compound | Target(s) | Ki (nM) | IC50 (nM) | EC50 (µM) | Notes |
| LE135 | RARβ | 220[4] | 150 (for Am80-induced HL-60 differentiation)[1][4] | - | Moderate selectivity for RARβ over RARα (Ki = 1400 nM).[1][4] |
| RARα | 1400[4] | ||||
| TRPV1 | - | - | 2.5[4] | Potent activator. | |
| TRPA1 | - | - | 20[4] | Potent activator. | |
| AGN 193109 | Pan-RAR | 2-5 (Kd) | - | - | High-affinity pan-RAR antagonist. |
| BMS 493 | Pan-RAR | - | - | - | Pan-RAR inverse agonist. |
| CD 2665 | RARβ/γ | - | - | - | Selective RARβ/γ antagonist. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of LE135.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. The synthetic retinoid AGN 193109 but not retinoic acid elevates CYP1A1 levels in mouse embryos and Hepa-1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interaction between TRPA1 and TRPV1: synergy on pulmonary sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 and TRPA1 Function and Modulation Are Target Tissue Dependent - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the therapeutic index of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid relative to other retinoids"
An In-depth Assessment of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid (LE135) in Relation to Established Retinoids
In the landscape of therapeutic retinoids, the quest for compounds with an improved therapeutic index—maximizing efficacy while minimizing toxicity—is paramount. This guide provides a comparative analysis of the novel synthetic retinoid 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid, also known as LE135, relative to established retinoids such as Tretinoin, Isotretinoin, and Retinol. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available preclinical data to facilitate an objective assessment of LE135's potential.
Executive Summary
LE135 is a retinoic acid receptor (RAR) antagonist with moderate selectivity for RARβ over RARα. While comprehensive in vivo efficacy and toxicity data for LE135, necessary for a direct therapeutic index calculation, are not publicly available, this guide collates existing in vitro data for LE135 and compares it with the well-documented therapeutic indices of other retinoids. The available data suggests that LE135's primary activity is as an inhibitor of RARβ signaling. In contrast, Tretinoin, Isotretinoin, and Retinol are RAR agonists with established therapeutic benefits in dermatology and oncology, but also with known dose-limiting toxicities.
Comparative Data Tables
To facilitate a clear comparison, the following tables summarize the available quantitative data for LE135 and other selected retinoids.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki | Source |
| LE135 | RARβ | Binding Affinity (Ki) | 220 nM | [1] |
| RARα | Binding Affinity (Ki) | 1.4 µM | [1] | |
| Am80-induced HL-60 differentiation | Functional Assay (IC50) | 150 nM | [1] | |
| Tretinoin (all-trans retinoic acid) | RARs | - | - | - |
| Isotretinoin (13-cis-retinoic acid) | RARs | - | - | - |
| Retinol | Precursor to retinoic acid | - | - | - |
Table 2: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Source |
| LE135 | Not available | Not available | Not available | - |
| Tretinoin | Rat | Oral | 2 g/kg | [2] |
| Mouse | Oral | 1100 mg/kg | [2] | |
| Isotretinoin | Rat | Oral | >4000 mg/kg | [3] |
| Mouse | Oral | 3389 mg/kg | [4] | |
| Rabbit | Oral | ~1960 mg/kg | [3] | |
| Retinol | Mouse | Oral | 2570 mg/kg | [5] |
Table 3: Efficacy Data
| Compound | Indication | Efficacy Endpoint | Result | Source |
| LE135 | (In vitro) | Inhibition of chondrogenesis | Inhibited TGF-β induced chondrogenesis | |
| Tretinoin | Acne Vulgaris | Reduction in lesion count | Significant reduction | [2] |
| Photoaging | Improvement in fine wrinkling | Statistically significant improvement | ||
| Isotretinoin | Severe Nodular Acne | Reduction in total nodule count | >70% reduction | [3] |
| Psoriasis | Reduction in PASI score | 89.28% of patients achieved minimal response | ||
| Retinol | Photoaging (wrinkles) | Reduction in fine wrinkles | Significant improvement with 0.4% lotion |
Retinoid Signaling Pathway
Retinoids exert their effects by modulating gene expression through nuclear receptors. The following diagram illustrates the canonical retinoid signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test retinoid (and vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance based on its acute oral toxicity. The outcome of one step determines the dose for the next step.
Protocol:
-
Animal Selection and Housing: Use a single sex of a standard rodent strain (e.g., female Wistar rats), typically 8-12 weeks old. House animals individually with controlled temperature, humidity, and light cycle. Provide free access to food and water, with a brief fasting period before dosing.[2]
-
Dose Preparation and Administration: Prepare the test substance in a suitable vehicle. Administer a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[2]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[2]
-
Stepwise Procedure:
-
Step 1: Dose three animals at the starting dose.
-
Subsequent Steps: If mortality occurs, the next step involves dosing three new animals at a lower fixed dose level. If no mortality occurs, the next step involves dosing three new animals at a higher fixed dose level.
-
-
Endpoint: The test is concluded when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level, or when a dose that causes evident toxicity is identified. This allows for the classification of the substance into a GHS category for acute oral toxicity.
Discussion and Future Directions
The currently available data for LE135 is insufficient to make a definitive assessment of its therapeutic index relative to established retinoids. While its in vitro potency as an RARβ antagonist is documented, crucial in vivo studies to determine its efficacy in relevant disease models and its systemic toxicity profile are lacking in the public domain.
To comprehensively evaluate the therapeutic potential of LE135, future research should focus on:
-
In vivo efficacy studies: Investigating the effects of LE135 in animal models of diseases where RARβ signaling is implicated, such as certain cancers or dermatological conditions.
-
Comprehensive toxicology studies: Conducting acute, sub-chronic, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify potential target organs of toxicity.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of LE135 to understand its bioavailability and clearance.
By generating this critical data, a more complete picture of the therapeutic index of LE135 will emerge, allowing for a more informed comparison with existing retinoid therapies and a clearer path towards potential clinical development.
References
- 1. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin | PLOS One [journals.plos.org]
- 3. Retinoic acid receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical In Vitro and In Vivo Characterization of Synaptic Vesicle 2A-Targeting Compounds Amenable to F-18 Labeling as Potential PET Radioligands for Imaging of Synapse Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b]benzodiazepin-12-yl)benzoic acid in a Laboratory Setting
Proper Disposal of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-12-yl)benzoic acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide
The proper disposal of research chemicals is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. For novel compounds such as 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-12-yl)benzoic acid, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious approach based on the chemical's structure and potential hazards is essential. This guide provides procedural steps for the safe handling and disposal of this compound.
The subject compound possesses structural features of both an aromatic carboxylic acid and a benzodiazepine-like moiety. Therefore, its disposal protocol must consider the potential hazards associated with both classes of molecules. Unused or waste investigational medications must be disposed of following federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) guidelines in the United States.[1]
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle the chemical with appropriate personal protective equipment (PPE), including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
-
Hazard Assessment:
-
Due to the benzodiazepine-like structure, the compound may have psychoactive properties. It is prudent to handle it as a potentially bioactive and hazardous substance.
-
The carboxylic acid group confers acidic properties, although it is a weak acid.
-
-
Segregation and Labeling:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect all waste material (solid powder, contaminated vials, and weighing paper) in a dedicated, sealed, and clearly labeled waste container.
-
The label should include:
-
-
Contact Environmental Health and Safety (EHS):
-
Consult your institution's EHS department for specific guidance. They are responsible for determining if the compound is considered a hazardous waste under RCRA guidelines.[1]
-
Provide them with all available information about the compound, including its chemical structure.
-
-
Waste Pickup and Disposal:
What Not to Do
-
DO NOT dispose of this compound down the drain. Benzodiazepines and other pharmaceuticals are emerging environmental contaminants that are not effectively removed by standard wastewater treatment processes.[3]
-
DO NOT place this compound in the regular trash.
-
DO NOT dispose of it in red biohazard bags unless specifically instructed to do so by your EHS office for incineration.[1]
Quantitative Data Summary
Since this is a specific research compound, quantitative disposal data is not publicly available. However, for context, the following table summarizes the removal efficiency of related benzodiazepine compounds from water using advanced treatment methods, highlighting why drain disposal is inappropriate.
| Compound | Treatment Method | Removal Efficiency | Reference |
| Diazepam | Activated Carbon Adsorption | ~47% after 8 hours, >99% after 28 days | [4] |
| Lorazepam | Activated Carbon Adsorption | ~70% after 8 hours, >99% after 28 days | [4] |
| Bromazepam, Clonazepam, Diazepam | TiO2/Activated Carbon Photocatalysis | >97.5% | [5] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-12-yl)benzoic acid is illustrated in the diagram below.
Caption: Disposal workflow for a novel research chemical.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Removing globally-used anxiety drug from recycled and wastewater at low cost | EurekAlert! [eurekalert.org]
- 4. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Essential Safety and Handling Protocols for 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-12-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1][2]benzodiazepin-12-yl)benzoic acid. Given the potent nature of many active pharmaceutical ingredients (APIs), a stringent adherence to safety protocols is paramount to ensure personnel safety and prevent cross-contamination.[3]
Hazard Assessment and Engineering Controls
Due to the complex structure, which includes a benzodiazepine-like moiety and a carboxylic acid, this compound should be handled as a potent API. The primary hazards include inhalation of airborne powder, skin contact, and eye exposure. All handling of the solid material should be conducted in a certified chemical fume hood or a glove box to minimize exposure.[4]
Engineering Controls:
-
Primary Containment: Use of a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). For highly potent compounds, a glove box or containment isolator is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to provide a barrier against potential exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Chemical splash goggles and a face shield.[2][5] | Double-gloving with nitrile or neoprene gloves.[6] | Fully-buttoned lab coat, long pants, and closed-toe shoes.[2][5] | An N95 or higher-rated respirator may be required based on a risk assessment. |
| Preparing solutions | Chemical splash goggles. | Nitrile or neoprene gloves.[6] | Lab coat, long pants, and closed-toe shoes. | Not typically required if performed in a fume hood. |
| Running reactions and work-up | Chemical splash goggles. | Nitrile or neoprene gloves. | Lab coat, long pants, and closed-toe shoes. | Not typically required if performed in a fume hood. |
| Cleaning glassware and spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | An air-purifying respirator with organic vapor cartridges may be necessary for large spills.[6] |
Handling and Experimental Protocols
General Handling:
-
Avoid the creation of dust.
-
Wash hands thoroughly after handling.[7]
-
Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
Weighing Protocol:
-
Don all required PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Carefully transfer the weighed solid to the reaction vessel.
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation:
-
In a chemical fume hood, add the solvent to the vessel containing the weighed solid.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
Cap and label the solution container immediately.
Disposal Plan
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Package all waste containers securely.
-
Complete a hazardous waste pickup request form as per your institution's environmental health and safety (EHS) guidelines.
-
Store waste in a designated satellite accumulation area until it is collected by trained EHS personnel.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Absorb the spill with a chemical absorbent pad or sand.
-
Carefully collect the absorbed material into a hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
Prevent others from entering the area.
-
If trained and equipped, proceed with cleanup using a spill kit and appropriate respiratory protection.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek medical attention.
Caption: Workflow for handling and disposal of potent compounds.
References
- 1. GLP Safety Guidelines in Pharmaceutical Labs – Pharma.Tips [pharma.tips]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. envirotech.com [envirotech.com]
- 7. 4-(7,8,9,10-TETRAHYDRO-5,7,7,10,10-PENTAMETHYL-5H-BENZO[E]NAPHTHO[2,3-B][1,4]DIAZEPIN-13-YL)BENZOIC ACID | 155877-83-1 [amp.chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
